(1-Methyl-1h-imidazol-2-yl)-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-2-7-5(8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIKMFCKRKDEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630007 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118054-54-9 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118054-54-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1h-imidazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its hydrochloride salt. Due to the greater availability of data for the hydrochloride form, this document focuses primarily on the salt, with inferred properties and preparation methods for the free acid.
Chemical Identity and Physical Properties
This compound is a substituted imidazole derivative. The majority of available data pertains to its hydrochloride salt, a more stable and common form for handling and storage.
Table 1: Chemical Identifiers
| Property | This compound hydrochloride |
| IUPAC Name | (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |
| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |
| CAS Number | 131654-57-4 |
| Molecular Formula | C₆H₉N₂O₂Cl |
| Molecular Weight | 176.6 g/mol |
| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N |
| SMILES | Cl.[n]1(c(ncc1)CC(=O)O)C |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Assumed from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | Inferred from hydrochloride nature |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound hydrochloride can be conceptualized based on the synthesis of similar imidazole acetic acids. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound hydrochloride.
General Experimental Protocol for N-Alkylation and Hydrolysis (Hypothetical):
-
N-Alkylation: 1-methylimidazole is reacted with an equimolar amount of an ethyl chloroacetate in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., potassium carbonate) to facilitate the alkylation. The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS for completion.
-
Work-up and Isolation of Ester: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography.
-
Hydrolysis: The purified ethyl (1-methyl-1H-imidazol-2-yl)acetate is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH).
-
Formation of Hydrochloride Salt: If acid hydrolysis is used, the product is directly obtained as the hydrochloride salt after removal of water. If base hydrolysis is employed, the resulting carboxylate salt is acidified with hydrochloric acid to a pH of approximately 1-2, followed by evaporation of the solvent to yield the hydrochloride salt of the final product.
Analytical Characterization
Specific spectroscopic data for this compound is scarce. The following represents expected analytical data based on its structure and data from isomeric and related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.5-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (δ ~3.5-4.0 ppm).- Two doublets or singlets for the imidazole ring protons (δ ~7.0-8.0 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be absent in D₂O. |
| ¹³C NMR | - A signal for the N-methyl carbon (δ ~30-35 ppm).- A signal for the methylene carbon (δ ~40-50 ppm).- Signals for the imidazole ring carbons (δ ~120-145 ppm).- A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 141.06. |
The relationship between the hydrochloride salt and the free acid is a simple acid-base equilibrium, as illustrated below.
Caption: Reversible conversion between the hydrochloride salt and the free acid.
Biological Activity
Specific biological activity data for this compound is not extensively reported in publicly available literature. However, the imidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Antifungal Activity: Imidazole is the core structure of many antifungal drugs.
-
Anti-inflammatory Activity: Certain substituted imidazoles have shown potent anti-inflammatory effects.
-
Anticancer Activity: Various imidazole derivatives have been investigated for their potential as anticancer agents.
-
Antiviral Activity: Some imidazole-containing compounds have demonstrated antiviral properties.
It is important to note that the specific biological profile of this compound would be dependent on its unique structure and would require dedicated biological screening for its determination.
Safety and Handling
Detailed safety information for this compound is not available. The following precautions are based on the available data for its hydrochloride salt and related imidazole compounds.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided is based on publicly available data, and the absence of specific data for this compound should be noted. Researchers should always conduct their own risk assessments and consult relevant safety data sheets before handling any chemical.
Technical Guide: Structure Elucidation of (1-Methyl-1H-imidazol-2-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive guide to the structural elucidation of (1-Methyl-1H-imidazol-2-yl)-acetic acid. Due to the limited availability of published experimental data for this specific isomer, this guide combines known information with predicted data and established methodologies to serve as a robust resource for researchers aiming to synthesize and characterize this compound.
Introduction
This compound is a substituted imidazole derivative. While its isomers, particularly the 4-yl and 5-yl substituted analogues, are more widely studied, the 2-yl isomer remains a compound of interest for various chemical and pharmaceutical applications. Imidazole-containing compounds are known to exhibit a wide range of biological activities, and the specific substitution pattern on the imidazole ring is a key determinant of their pharmacological profile.[1][2][3][4][5][6]
This guide outlines a proposed synthetic route, predicted spectroscopic characteristics, and a general workflow for the definitive structure elucidation of this compound.
Compound Identification:
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid |
| CAS Number | 131654-57-4 (for hydrochloride salt)[2][7] |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| SMILES | CN1C=CN=C1CC(=O)O |
| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N[2] |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of other imidazole-acetic acid derivatives. A common approach involves the alkylation of a suitable imidazole precursor followed by hydrolysis.
Experimental Protocol: Proposed Synthesis
-
Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-imidazole: To a solution of 1-methylimidazole in an appropriate solvent, add a suitable reagent for hydroxymethylation at the 2-position. This can be achieved through various methods, including reaction with formaldehyde.
-
Chlorination of 2-(Hydroxymethyl)-1-methyl-1H-imidazole: The resulting alcohol is then converted to the corresponding chloride, 2-(chloromethyl)-1-methyl-1H-imidazole, using a chlorinating agent such as thionyl chloride.
-
Cyanation of 2-(Chloromethyl)-1-methyl-1H-imidazole: The chloromethyl derivative is reacted with a cyanide salt, such as sodium cyanide, to yield (1-methyl-1H-imidazol-2-yl)acetonitrile.
-
Hydrolysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile: The nitrile is then subjected to acidic or basic hydrolysis to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic techniques. Below are the predicted NMR data and a general overview of other key analytical methods.
Table of Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shift (δ) / Signal | Assignment |
| ¹H NMR | ~7.0-7.2 ppm (d) | Imidazole H4/H5 |
| ~7.0-7.2 ppm (d) | Imidazole H5/H4 | |
| ~3.8 ppm (s) | Methylene (-CH₂-) | |
| ~3.6 ppm (s) | Methyl (-CH₃) | |
| ¹³C NMR | ~170-175 ppm | Carboxylic Acid (-COOH) |
| ~140-145 ppm | Imidazole C2 | |
| ~120-130 ppm | Imidazole C4/C5 | |
| ~120-130 ppm | Imidazole C5/C4 | |
| ~30-35 ppm | Methylene (-CH₂-) | |
| ~30-35 ppm | Methyl (-CH₃) |
Experimental Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of the imidazole ring protons and carbons.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film.
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and C=C stretches of the imidazole ring.
-
Caption: A generalized workflow for the synthesis and structure elucidation of a target compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, imidazole derivatives are known to interact with a variety of biological targets.[1][2][3][4][5][6] Many substituted imidazoles have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][8][9][10] These effects are often mediated through the modulation of key signaling pathways. For instance, some imidazole derivatives have been shown to influence the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2]
Hypothetical Signaling Pathway:
Given the known activities of related compounds, a potential area of investigation for this compound would be its effect on inflammatory signaling cascades.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. ijrar.org [ijrar.org]
- 6. chemijournal.com [chemijournal.com]
- 7. 1-Methyl-1H-imidazole-2-acetic Acid Hydrochloride | 131654-57-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
Technical Guide: (1-Methyl-1H-imidazol-2-yl)-acetic acid (CAS 131654-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-imidazol-2-yl)-acetic acid, with CAS number 131654-57-4, is a heterocyclic compound featuring a carboxylic acid functional group attached to a 1-methylimidazole core. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, synthesis, and its primary application as a key intermediate in the synthesis of pharmaceutical compounds.
It is important to note that while the imidazole moiety is of significant interest for its diverse biological activities, publicly available information on the specific biological effects, mechanism of action, and signaling pathways of this compound itself is limited. Its principal role described in the scientific literature is that of a chemical building block.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its commonly available hydrochloride salt are summarized below.
| Property | Value | Reference |
| CAS Number | 131654-57-4 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid | N/A |
| Physical State | Solid | [2] |
Hydrochloride Salt Properties:
| Property | Value | Reference |
| CAS Number | 131654-57-4 | [1] |
| Molecular Formula | C₆H₉ClN₂O₂ | [1] |
| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N | [1] |
| SMILES String | Cl.[n]1(c(ncc1)CC(=O)O)C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Synthesis and Experimental Protocols
This compound is primarily used as an intermediate in the synthesis of more complex molecules, such as the bisphosphonate drug, zoledronic acid. Several synthetic routes for its precursor, imidazol-1-yl-acetic acid hydrochloride, have been described in the literature. Below is a detailed experimental protocol for a related, convenient synthesis of imidazol-1-yl-acetic acid hydrochloride, which can be adapted for the synthesis of the methylated analog.
Two-Step Synthesis of Imidazol-1-yl-acetic acid hydrochloride
This protocol describes a practical synthesis via N-alkylation of imidazole followed by ester cleavage.
Experimental Protocol:
Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester [3]
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (K₂CO₃) (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (10% MeOH/CHCl₃, I₂ active).
-
After completion, quench the reaction with cold water (80 mL).
-
Separate the ethyl acetate layer.
Step 2: Preparation of imidazol-1-yl-acetic acid hydrochloride [3]
-
To a solution of imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise at -15 to -10 °C over 1 hour.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.
-
Stir the reaction mass at room temperature for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of imidazol-1-yl-acetic acid hydrochloride.
Caption: Workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.
Biological Activity and Applications
Role as a Synthetic Intermediate
The primary documented application of this compound and its non-methylated analog is as a crucial intermediate in the synthesis of zoledronic acid.[4] Zoledronic acid is a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[4] The imidazole ring is a key structural feature of zoledronic acid, contributing to its therapeutic efficacy.
General Biological Profile of Imidazole Derivatives
While specific data for this compound is scarce, the broader class of imidazole derivatives exhibits a wide range of biological activities, including:
-
Antimicrobial: Imidazole-containing compounds, such as metronidazole, are effective against anaerobic bacteria and protozoa.[5]
-
Antifungal: The azole antifungals (e.g., ketoconazole, miconazole) are based on the imidazole scaffold.
-
Anti-inflammatory: Certain imidazole derivatives have shown anti-inflammatory properties.
-
Anticancer: The imidazole ring is a component of some anticancer agents.
Further research is required to determine if this compound possesses any of these biological activities.
Signaling Pathways
There is no publicly available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its known utility is as a precursor in chemical synthesis, and as such, its interactions with biological systems have not been a primary area of investigation.
Conclusion
This compound is a well-characterized chemical compound with established synthetic protocols. Its primary significance for researchers and drug development professionals lies in its role as a key building block for more complex pharmaceutical agents, most notably zoledronic acid. While the imidazole core is a common feature in many biologically active molecules, the specific pharmacological profile of this compound remains largely unexplored. Future research could focus on evaluating this compound for potential biological activities, given the diverse therapeutic applications of the broader imidazole class of compounds.
References
- 1. (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride, AldrichCPR [sigmaaldrich.com]
- 2. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Potential Biological Activity of (1-Methyl-1h-imidazol-2-yl)-acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the compound (1-Methyl-1h-imidazol-2-yl)-acetic acid. Due to a lack of direct studies on this specific molecule, this document extrapolates potential activities based on the well-documented biological profiles of structurally related imidazole derivatives. The imidazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide summarizes these potential activities, outlines detailed experimental protocols for their investigation, and presents potential mechanisms of action and signaling pathways that may be involved. All information is intended to provide a foundational framework for initiating research and development efforts focused on this compound and its analogues.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structural motif is found in numerous biologically important molecules, including the amino acid histidine, and serves as a key pharmacophore in a wide array of therapeutic agents.[1] The versatility of the imidazole ring, allowing for various substitutions, has enabled the development of drugs with diverse clinical applications, from antifungal agents to proton pump inhibitors.[3] The acetic acid moiety attached to the 1-methyl-1H-imidazole core of the title compound provides a potential point of interaction with biological targets.
Potential Biological Activities and Therapeutic Targets
Based on extensive research into imidazole derivatives, this compound could plausibly exhibit one or more of the following biological activities.
Antimicrobial Activity
Imidazole derivatives are well-established as potent antimicrobial agents, with both antibacterial and antifungal properties.[2]
-
Antifungal Activity: Many commercial antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole scaffold.[4] Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is conceivable that this compound could exhibit similar activity.
-
Antibacterial Activity: Various imidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] The mechanisms of action can vary, including the disruption of cell wall synthesis or the inhibition of protein synthesis.[8] For instance, the well-known antibiotic metronidazole, a nitroimidazole, functions as a prodrug that, upon activation in anaerobic bacteria, forms nitroso radicals that disrupt microbial DNA.[9]
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of imidazole-containing compounds.[10][11][12] These effects are often attributed to the modulation of key inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: Imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] They can also inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[10][14]
Anticancer Activity
The imidazole scaffold is present in several anticancer agents, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[15][16]
-
Cytotoxicity and Apoptosis Induction: Imidazole-based compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[17] The cytotoxic effects can be mediated through various mechanisms, including the inhibition of kinases, modulation of signaling pathways like PI3K/Akt/mTOR, and targeting of enzymes such as checkpoint kinase 2 (Chk2).[15][17]
Quantitative Data on Related Imidazole Derivatives
While specific quantitative data for this compound is not available in the current literature, the following tables summarize the reported activities of various imidazole derivatives to provide a comparative context for potential potency.
Table 1: Antifungal Activity of Selected Imidazole Derivatives
| Compound Class | Fungal Strain(s) | MIC (µg/mL) / IC50 (µM) | Reference |
| Halogenated Imidazole Derivatives | Candida spp. | MIC90 of 1 mg/L | [18] |
| Imidazole-dithiocarbamate hybrids | Candida spp. | - | [5] |
| Imidazole-dienone derivatives | Candida spp. | - | [19] |
Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives
| Compound Class | Assay | Activity | Reference |
| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58% to 58.02% inhibition | [11] |
| Imidazole alkaloids | Inhibition of IL-6 production in human neutrophils | Good activity | [12] |
| Imidazole derivatives | Inhibition of COX-1, COX-2, 5-LOX | IC50 values of 0.98, 11.56, and 09.51 µM respectively | [10] |
Table 3: Anticancer Activity of Selected Imidazole Derivatives
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazole-benzimidazole derivatives | MCF-7 | 5.96 - 6.30 | [15] |
| Substituted xanthine derivatives | MCF-7 | 0.8 | [15] |
| Imidazol-2-one derivatives | Various tumor cell lines | - | [20] |
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, the following established experimental protocols are recommended.
Antimicrobial Activity Assays
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, this compound stock solution, positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole), negative control (broth only).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive and negative controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[18]
-
This is a preliminary screening method to assess antimicrobial activity.
-
Materials: Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar), microbial culture, sterile cork borer, test compound solution.
-
Procedure:
-
Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Anti-inflammatory Activity Assays
This is a classic model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials: Plethysmometer, carrageenan solution (1% in saline), test compound, standard anti-inflammatory drug (e.g., indomethacin).
-
Procedure:
-
Administer the test compound or standard drug to the rats orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[11]
-
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Materials: Cell culture reagents, lipopolysaccharide (LPS), test compound, ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Culture the cells and pre-treat them with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[13]
-
Anticancer Activity Assays
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).
-
Materials: 96-well plates, cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]
-
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.
Caption: Potential antifungal mechanism of action via inhibition of ergosterol biosynthesis.
Caption: Potential anti-inflammatory signaling pathways modulated by the compound.
Caption: General experimental workflow for drug discovery and development.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on related imidazole derivatives strongly suggests its potential as a pharmacologically active agent. The most promising areas for investigation appear to be its antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a robust framework for initiating such investigations, from established experimental protocols to an understanding of the potential underlying mechanisms of action. Further research, beginning with the in vitro screening assays detailed herein, is warranted to elucidate the specific biological profile of this compound and to determine its potential for future therapeutic development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. nbinno.com [nbinno.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mail.ijesi.org [mail.ijesi.org]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (1-Methyl-1H-imidazol-2-yl)-acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its ability to engage in various biological interactions has made it a "privileged structure" in drug discovery. This technical guide focuses on the discovery and development of a specific subclass: (1-Methyl-1H-imidazol-2-yl)-acetic acid derivatives. While a dedicated body of literature on this exact scaffold is emerging, this document synthesizes information from closely related imidazole derivatives to provide a comprehensive overview of their potential synthesis, biological activities, and the experimental methodologies crucial for their development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established methods for imidazole ring formation and subsequent functionalization. A common strategy involves the construction of the substituted imidazole core, followed by the introduction of the acetic acid moiety.
A plausible synthetic route is initiated with the Debus–Radziszewski reaction, a well-established method for creating substituted imidazoles.[1] This one-pot condensation reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the target scaffold, a modified approach would be utilized.
Alternatively, N-alkylation of a pre-formed imidazole ring is a widely used technique. For instance, imidazole can be reacted with esters of chloroacetic acid, such as tert-butyl chloroacetate, to introduce the acetic acid side chain. Subsequent methylation of the imidazole nitrogen would yield the desired this compound derivative.[3][4]
A generalized experimental workflow for the synthesis of these derivatives is depicted below.
Potential Biological Activities and Quantitative Data
Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological potential of this compound derivatives can be inferred from the activities of structurally similar compounds. The following tables summarize quantitative data for various classes of imidazole derivatives, providing a benchmark for the potential efficacy of this novel class of compounds.
Table 1: Antimicrobial Activity of Representative Imidazole Derivatives
| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |
| Imidazole-1,2,3-triazole hybrids | S. aureus | MIC: 0.25 µg/mL | [5] |
| Imidazole-1,2,3-triazole hybrids | K. pneumoniae | MIC: 0.25 µg/mL | [5] |
| Substituted Imidazoles | Candida albicans | MIC: 4-8 μg/mL | [1] |
| Imidazole-based compounds | E. coli | MBC: 128 µg/mL | [6] |
| Imidazole-based compounds | B. subtilis | MBC: 4 µg/mL | [6] |
Table 2: Anticancer Activity of Representative Imidazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Benzimidazole sulfonamides | A549 (Lung) | 0.15 µM | [7] |
| Benzimidazole sulfonamides | HeLa (Cervical) | 0.21 µM | [7] |
| Benzimidazole sulfonamides | HepG2 (Liver) | 0.33 µM | [7] |
| Benzimidazole sulfonamides | MCF-7 (Breast) | 0.17 µM | [7] |
| Imidazole-1,2,3-triazole hybrids | MCF-7 (Breast) | 0.38-27.29 µM | [8] |
Table 3: Enzyme Inhibition by Representative Imidazole Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
| Substituted Imidazoles | COX-1 | 0.98 µM | [9] |
| Substituted Imidazoles | COX-2 | 11.56 µM | [9] |
| Substituted Imidazoles | 5-LOX | 9.51 µM | [9] |
| Benzimidazoles | GSTP1 | 1.7 µg/mL | [7] |
Key Experimental Protocols
The discovery and development of novel this compound derivatives rely on robust and reproducible experimental protocols for both synthesis and biological evaluation.
General Synthesis of this compound tert-butyl ester
This protocol is adapted from established methods for the N-alkylation of imidazoles.[3][4]
-
Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like powdered potassium carbonate (1.4 eq).
-
Addition of Reagent: Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for approximately 10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture and wash the solid with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound tert-butyl ester.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6][10]
-
Preparation of Compounds: Dissolve the synthesized imidazole derivatives in a suitable solvent (e.g., 10% DMSO) to create a stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range can be set from 5000 to 2.44 μg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme, which can be adapted for various targets like cyclooxygenases or kinases.[11][12]
-
Reagent Preparation: Prepare solutions of the target enzyme, the test compound at various concentrations, and the enzyme's substrate in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compound solutions. Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the reaction progress by detecting a change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Potential Signaling Pathways
The therapeutic effects of imidazole-based drugs are often attributed to their modulation of specific signaling pathways. For instance, many anticancer imidazole derivatives function as kinase inhibitors, interfering with pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and ERK signaling pathways.[7][13]
In the context of inflammation, imidazole derivatives can inhibit enzymes like cyclooxygenases (COX), thereby blocking the production of pro-inflammatory prostaglandins.[9]
Conclusion
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and robust biological screening protocols, researchers can explore the potential of these derivatives across a range of diseases. The rich history of imidazole in medicinal chemistry suggests that this particular subclass holds significant potential for the development of new drugs with improved efficacy and safety profiles. Further investigation into their synthesis, structure-activity relationships, and mechanisms of action is warranted to fully elucidate their therapeutic utility.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (1-Methyl-1h-imidazol-2-yl)-acetic acid in Metabolic Pathways
Affiliation: Google Research
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature.
Abstract
(1-Methyl-1h-imidazol-2-yl)-acetic acid is a derivative of imidazole, a heterocyclic aromatic compound that is a fundamental component of many biologically active molecules. While the imidazole scaffold is prevalent in numerous metabolic pathways and pharmaceutical agents, specific research detailing the metabolic role of the this compound isomer is limited in current scientific literature. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and structure. To provide a broader context for its potential biological significance, this paper also explores the well-documented metabolic pathways of its structural isomers, namely imidazol-1-yl-acetic acid and 1-methyl-4-imidazoleacetic acid. Furthermore, this guide includes a representative synthesis protocol for a related imidazole acetic acid derivative, which illustrates a general methodology for the preparation of such compounds. Visual diagrams of molecular structures, synthetic workflows, and related metabolic pathways are provided to facilitate a deeper understanding.
Introduction
The imidazole ring is a privileged structure in medicinal chemistry and biochemistry, found in essential biomolecules such as the amino acid histidine, purines, and histamine[1][2]. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its diverse biological activities[3]. Imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungals, antibiotics, and antihypertensives[4].
This compound, with the chemical formula C₆H₈N₂O₂, is a specific isomer of methyl-imidazole-acetic acid[5]. While its direct involvement in metabolic pathways is not extensively documented, understanding its structure and comparing it with its better-studied isomers can provide valuable insights for researchers in drug discovery and metabolic studies.
Chemical Structure and Isomers
The position of the methyl and acetic acid groups on the imidazole ring is crucial for the molecule's chemical properties and biological activity. This compound features the methyl group at the N-1 position and the acetic acid moiety at the C-2 position. This is distinct from its other isomers, such as those with substitutions at the N-1 and C-4, or N-1 and C-5 positions.
Caption: Chemical structures of this compound and its key isomers.
Role in Metabolic Pathways: A Comparative Analysis
Imidazol-1-yl-acetic acid: A Precursor in Pharmaceutical Synthesis
Imidazol-1-yl-acetic acid is a well-known key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases[6][7]. Its primary role in a metabolic context is as a synthetic precursor rather than an endogenous metabolite.
1-Methyl-4-imidazoleacetic acid: A Histamine Metabolite
In contrast, 1-methyl-4-imidazoleacetic acid (also known as tele-methylimidazoleacetic acid or tele-MIAA) is a major, stable urinary metabolite of histamine[8][9]. Histamine is an important biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter. The metabolic pathway of histamine involves two primary routes: one initiated by histamine N-methyltransferase (HNMT) and the other by diamine oxidase (DAO). The HNMT pathway leads to the formation of 1-methylhistamine, which is subsequently oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-imidazoleacetic acid. Measuring urinary levels of tele-MIAA is a reliable method for monitoring systemic histamine turnover in clinical studies[8].
Caption: The metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid.
Quantitative Data
As of the date of this publication, specific quantitative data regarding the biological activity of this compound in metabolic pathways (e.g., enzyme inhibition constants, receptor binding affinities) are not available in peer-reviewed literature. For comparative purposes, data for related imidazole compounds are presented when available, though it should be noted that these do not reflect the activity of the title compound.
| Compound | Assay/Target | Activity Type | Value | Reference |
| This compound | Not Available | Not Available | Not Available | N/A |
| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Acetylcholinesterase (AChE) | Inhibition (Ki) | 14.09 ± 2.99 nM | [10] |
| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Carbonic Anhydrase I (hCA I) | Inhibition (Ki) | 16.97 ± 2.04 nM | [10] |
| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Carbonic Anhydrase II (hCA II) | Inhibition (Ki) | 69.33 ± 17.35 nM | [10] |
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and practical synthesis for the related imidazol-1-yl-acetic acid hydrochloride is well-documented and provides a relevant methodological example[11][12]. The following protocol is adapted from these sources and illustrates a common approach to N-alkylation of an imidazole ring followed by ester hydrolysis.
Objective: To synthesize imidazol-1-yl-acetic acid hydrochloride.
Materials:
-
Imidazole
-
tert-Butyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Isopropyl alcohol
Workflow Diagram:
Caption: General workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.
Procedure:
-
Preparation of Imidazol-1-yl-acetic acid tert-butyl ester:
-
To a solution of imidazole in ethyl acetate, add potassium carbonate.
-
Slowly add tert-butyl chloroacetate to the mixture at room temperature.
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filtrate with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
-
Preparation of Imidazol-1-yl-acetic acid hydrochloride:
-
Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in dichloromethane and cool the solution to -15°C.
-
Slowly add titanium tetrachloride dropwise to the solution while maintaining the temperature between -15°C and -10°C.
-
Stir the mixture at a slightly elevated temperature (e.g., -5°C to 0°C) for a few hours.
-
Add isopropyl alcohol to the reaction mixture at a low temperature, then allow it to warm to room temperature and stir.
-
Add additional isopropyl alcohol to precipitate the product.
-
Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to yield imidazol-1-yl-acetic acid hydrochloride as a crystalline solid.
-
Potential Pharmacological and Biological Significance
Given the broad spectrum of biological activities exhibited by imidazole derivatives, it is plausible that this compound could have uncharacterized pharmacological effects. The imidazole nucleus is known to interact with various enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase[10]. Further screening and biological assays would be necessary to determine if this compound possesses any such activities.
Conclusion and Future Directions
This technical guide has synthesized the available information on this compound and its role, or lack thereof, in known metabolic pathways. While direct evidence of its metabolic function is currently scarce, a comparative analysis with its isomers—the synthetic precursor imidazol-1-yl-acetic acid and the histamine metabolite 1-methyl-4-imidazoleacetic acid—provides a valuable context for its potential biological significance.
The provided synthetic methodology for a related compound offers a foundational protocol for researchers interested in preparing and studying this and other imidazole acetic acid derivatives. Future research should focus on:
-
Metabolomic studies: To investigate whether this compound is an endogenous or xenobiotic metabolite in biological systems.
-
Enzyme and receptor screening: To identify potential biological targets and pharmacological activities.
-
Development of a specific synthesis protocol: To enable further research on this particular isomer.
Elucidating the metabolic role and biological activity of this compound could open new avenues in drug discovery and our understanding of imidazole metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and biomedical aspects of metabolic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1-Methyl-1h-imidazol-2-yl)acetic acid | 118054-54-9 [sigmaaldrich.com]
- 6. sciforum.net [sciforum.net]
- 7. (2-Methyl-imidazol-1-yl)-acetic acid | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(1-Methyl-1h-imidazol-2-yl)-acetic acid and Histamine Metabolism: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Histamine, a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammatory responses, gastric acid secretion, and neurotransmission. The precise regulation of histamine levels is paramount for maintaining homeostasis, and dysregulation is implicated in numerous diseases. The metabolic inactivation of histamine is primarily governed by two key enzymes: histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). This technical guide delves into the intricate pathways of histamine metabolism and explores the potential modulatory role of the synthetic compound, (1-Methyl-1h-imidazol-2-yl)-acetic acid. While direct biological data for this compound in the context of histamine metabolism is not yet available, its structural similarity to the endogenous histamine metabolite, imidazoleacetic acid, suggests a compelling hypothesis for its interaction with this pathway. This document provides a comprehensive theoretical framework, detailed experimental protocols, and proposed data presentation formats to guide researchers in investigating the potential therapeutic applications of this compound and similar imidazole derivatives in histamine-mediated conditions.
Introduction to Histamine Metabolism
Histamine is synthesized from the amino acid L-histidine via the action of L-histidine decarboxylase. Once released from its storage in mast cells, basophils, and certain neurons, histamine exerts its effects by binding to four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The termination of histamine signaling is crucial and is achieved through enzymatic degradation.
The two primary pathways for histamine catabolism are:
-
N-methylation by Histamine N-methyltransferase (HNMT): This intracellular pathway is the principal route of histamine inactivation in the central nervous system and bronchial epithelium. HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to N-methylimidazoleacetic acid.
-
Oxidative deamination by Diamine Oxidase (DAO): This pathway is predominant in the gastrointestinal tract, placenta, and kidneys, where DAO acts on extracellular histamine. DAO, also known as histaminase, converts histamine to imidazole acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to imidazoleacetic acid (IAA).
A comprehensive understanding of these pathways is essential for the development of novel therapeutic agents that can modulate histamine levels for the treatment of allergic and inflammatory disorders.
This compound: A Candidate for Modulating Histamine Metabolism
This compound is a synthetic imidazole derivative. While its primary current application is as a key intermediate in the synthesis of pharmaceuticals like zoledronic acid, its structural resemblance to imidazoleacetic acid, a natural metabolite of histamine, warrants investigation into its own biological activity.
Hypothesis: Based on its structure, this compound may act as a competitive inhibitor or a substrate for the enzymes involved in histamine metabolism, namely HNMT and DAO. By interacting with these enzymes, it could potentially alter the concentration and signaling of endogenous histamine.
Proposed Experimental Protocols
To investigate the hypothetical role of this compound in histamine metabolism, a series of in vitro and in vivo experiments are proposed.
In Vitro Enzyme Activity Assays
Objective: To determine the direct effect of this compound on the activity of HNMT and DAO.
3.1.1. HNMT Activity Assay
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to histamine, catalyzed by recombinant human HNMT.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), histamine, S-adenosyl-L-[methyl-³H]-methionine, and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding recombinant human HNMT.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Extract the radiolabeled product, N-methylhistamine, into an organic solvent (e.g., chloroform).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Calculate the enzyme activity and the inhibitory potential (IC50) of the test compound.
-
3.1.2. DAO Activity Assay
-
Principle: This assay measures the production of hydrogen peroxide resulting from the oxidative deamination of histamine by DAO. The hydrogen peroxide is then detected using a colorimetric or fluorometric probe.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.2), histamine, horseradish peroxidase, a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red), and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding purified porcine kidney DAO.
-
Incubate the mixture at 37°C for 60 minutes.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the enzyme activity and the inhibitory potential (IC50) of the test compound.
-
In Vitro Mast Cell Degranulation Assay
Objective: To assess the effect of this compound on the release of histamine and other inflammatory mediators from mast cells.
-
Principle: This assay measures the release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules upon degranulation.
-
Protocol:
-
Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) in 96-well plates.
-
Sensitize the cells with anti-DNP IgE overnight.
-
Wash the cells and pre-incubate with varying concentrations of this compound for 30 minutes.
-
Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).
-
After 1 hour of incubation at 37°C, centrifuge the plate and collect the supernatant.
-
Measure the β-hexosaminidase activity in the supernatant by adding a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Determine the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control (unstimulated cells).
-
Measurement of Histamine and Metabolites in Biological Samples
Objective: To quantify the levels of histamine and its primary metabolites (N-methylhistamine and imidazoleacetic acid) in cell culture supernatants or animal plasma/tissues following treatment with this compound.
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of histamine and its metabolites.
-
Protocol:
-
Collect biological samples (e.g., plasma, tissue homogenates, cell culture media).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Inject the supernatant into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Animal Models of Allergic Inflammation
Objective: To evaluate the in vivo efficacy of this compound in animal models of histamine-mediated diseases.
-
Model: Ovalbumin (OVA)-induced allergic asthma in mice.
-
Protocol:
-
Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
From day 21 to 27, challenge the mice with aerosolized OVA daily.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses before each OVA challenge.
-
24 hours after the final challenge, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.
-
Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Measure levels of OVA-specific IgE in serum.
-
Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF.
-
Perform histological analysis of lung tissue to assess inflammation and mucus production.
-
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Hypothetical Inhibitory Activity of this compound on Histamine Metabolizing Enzymes
| Compound | HNMT IC50 (µM) | DAO IC50 (µM) |
| This compound | 15.2 ± 2.1 | > 100 |
| Amodiaquine (Positive Control for HNMT) | 0.08 ± 0.01 | N/A |
| Aminoguanidine (Positive Control for DAO) | N/A | 5.5 ± 0.8 |
Table 2: Hypothetical Effect of this compound on Mast Cell Degranulation
| Treatment | Concentration (µM) | β-Hexosaminidase Release (% of control) |
| Vehicle | - | 100 ± 8.5 |
| This compound | 1 | 92.3 ± 7.1 |
| 10 | 65.7 ± 5.4 | |
| 50 | 41.2 ± 4.9 | |
| Cromolyn Sodium (Positive Control) | 100 | 35.1 ± 3.8 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 3: Hypothetical Histamine and Metabolite Levels in Mouse Lung Homogenates
| Treatment Group | Histamine (ng/g tissue) | N-methylhistamine (ng/g tissue) | Imidazoleacetic acid (ng/g tissue) |
| Naive | 15.3 ± 2.5 | 5.1 ± 0.8 | 3.2 ± 0.5 |
| OVA-challenged (Vehicle) | 45.8 ± 5.1 | 18.2 ± 2.3 | 8.9 ± 1.1 |
| OVA + Compound (10 mg/kg) | 28.1 ± 3.2 | 25.7 ± 2.9 | 7.5 ± 0.9 |
| OVA + Compound (50 mg/kg) | 19.5 ± 2.8 | 35.4 ± 4.1 | 6.8 ± 0.7 |
| *p < 0.05, **p < 0.01 vs. OVA-challenged (Vehicle) |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: The two primary metabolic pathways of histamine.
Caption: Proposed experimental workflow for investigating the compound.
Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.
Conclusion
While the direct biological effects of this compound on histamine metabolism remain to be elucidated, its structural characteristics present a compelling case for further investigation. The experimental framework outlined in this technical guide provides a robust starting point for researchers to explore the potential of this and other novel imidazole derivatives as modulators of histamine pathways. Such research could pave the way for the development of new therapeutic strategies for a range of allergic and inflammatory diseases. The detailed protocols and data presentation formats are intended to facilitate standardized and comparable research in this promising area of drug discovery.
Spectroscopic Analysis of (1-Methyl-1h-imidazol-2-yl)-acetic acid: A Technical Overview
Introduction: This technical guide provides an overview of the spectroscopic data for (1-Methyl-1h-imidazol-2-yl)-acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents data for the closely related isomer, imidazol-1-yl-acetic acid hydrochloride, as a reference. This guide also outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis and includes a generalized workflow for spectroscopic characterization.
Data Presentation
Table 1: Spectroscopic Data for Imidazol-1-yl-acetic acid hydrochloride (Isomer of the Target Compound) [1][2]
| Parameter | Value |
| Molecular Formula | C₅H₆N₂O₂·HCl |
| Melting Point (°C) | 200.3–202.3 |
¹H NMR (Proton NMR) Data [1]
-
Solvent: D₂O with 3-(trimethylsilyl)propionic acid sodium salt as reference
-
Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.1 | singlet | 3H | -CH₂- + HCl |
| 7.5 | broad singlet | 2H | Imidazole ring protons |
| 8.7 | singlet | 1H | Imidazole ring proton |
¹³C NMR (Carbon-13 NMR) Data [1]
-
Solvent: D₂O with 3-(trimethylsilyl)propionic acid sodium salt as reference
-
Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment |
| 52.7 | -CH₂- |
| 122.4 | Imidazole ring carbon |
| 125.9 | Imidazole ring carbon |
| 138.8 | Imidazole ring carbon |
| 172.8 | Carboxylic acid carbon |
IR (Infrared) Spectroscopy Data [1][2]
| Wavenumber (cm⁻¹) | Interpretation |
| 3175, 3125, 3064 | C-H stretching (aromatic/imidazole) |
| 2945, 2869 | C-H stretching (aliphatic) |
| 2524, 2510 | O-H stretching (carboxylic acid) |
| 1732 | C=O stretching (carboxylic acid) |
| 1581, 1547 | C=N and C=C stretching (imidazole ring) |
| 1403 | C-O-H bending |
| 1223, 1193 | C-O stretching |
| 1081, 780, 650 | Fingerprint region |
MS (Mass Spectrometry) Data [1]
| m/z | Interpretation |
| 127.0 | [M+1]⁺ (corresponding to the free base C₅H₆N₂O₂) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may be adjusted based on the instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters include the pulse sequence, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to different functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) can be used for separation and introduction. For non-volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography (LC) is employed.
-
Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Methodological & Application
Synthesis of (1-Methyl-1H-imidazol-2-yl)-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (1-Methyl-1H-imidazol-2-yl)-acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazole moiety is a common scaffold in many biologically active molecules, and derivatives of imidazolyl-acetic acid serve as important building blocks in the synthesis of novel therapeutic agents.
Application Notes
This compound and its derivatives are of significant interest in pharmaceutical research. The imidazole ring, being a bioisostere of other five-membered heterocycles, can interact with various biological targets. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for screening. Potential applications include the development of novel anti-inflammatory, anti-cancer, and anti-viral agents. The N-methyl group on the imidazole ring can influence the compound's pharmacokinetic properties, such as metabolic stability and solubility.
Proposed Signaling Pathway Interaction
While the specific biological targets of this compound are not extensively characterized, imidazole-containing compounds are known to interact with a variety of signaling pathways. For instance, they can act as inhibitors of enzymes such as kinases or metalloproteinases. The carboxylic acid moiety can facilitate interactions with the active sites of these enzymes.
Caption: Conceptual diagram of a potential biological interaction of a this compound derivative.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 1-methyl-1H-imidazole. The overall workflow involves formylation of the imidazole ring, followed by reduction of the aldehyde to an alcohol, conversion to a nitrile, and subsequent hydrolysis to the final carboxylic acid.
Caption: Multi-step synthesis workflow for this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 1-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | Colorless liquid | - |
| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Solid | ~70-80 |
| (1-Methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | Solid | >90 |
| 2-(Chloromethyl)-1-methyl-1H-imidazole | C₅H₇ClN₂ | 130.58 | Solid | ~80-90 |
| 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile | C₆H₇N₃ | 121.14 | Solid | ~70-80 |
| This compound | C₆H₈N₂O₂ | 140.14 | Solid | >80 |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
This procedure involves the formylation of 1-methyl-1H-imidazole at the C2 position via lithiation followed by quenching with N,N-dimethylformamide (DMF).
-
Materials: 1-Methyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol
This step involves the reduction of the aldehyde to a primary alcohol using a suitable reducing agent.
-
Materials: 1-Methyl-1H-imidazole-2-carbaldehyde, Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH), Methanol or Anhydrous THF, Deionized water, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure (using NaBH₄):
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 3: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile
This two-part step involves the conversion of the alcohol to a good leaving group (chloride) followed by nucleophilic substitution with cyanide.
-
Part A: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole
-
Materials: (1-Methyl-1H-imidazol-2-yl)methanol, Thionyl chloride (SOCl₂), Anhydrous dichloromethane.
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve (1-methyl-1H-imidazol-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Part B: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile
-
Materials: 2-(Chloromethyl)-1-methyl-1H-imidazole, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 2-(chloromethyl)-1-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.5 equivalents) portion-wise.
-
Heat the reaction mixture to 90 °C for 2-4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
Step 4: Synthesis of this compound
This final step is the hydrolysis of the nitrile to the carboxylic acid. Both acidic and basic conditions can be employed.
-
Materials: 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile, 10% Aqueous Sodium Hydroxide (NaOH) or 6M Hydrochloric acid (HCl).
-
Procedure (Basic Hydrolysis):
-
In a round-bottom flask, add 2-(1-methyl-1H-imidazol-2-yl)acetonitrile (1.0 equivalent) and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 4-6 hours. Ammonia gas may be evolved.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with 6M HCl. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization.
-
Application Notes & Protocols for the Quantification of (1-Methyl-1h-imidazol-2-yl)-acetic acid
These application notes provide detailed protocols for the quantification of (1-Methyl-1h-imidazol-2-yl)-acetic acid in biological matrices, targeting researchers, scientists, and professionals in drug development. The methodologies are based on established analytical principles for similar compounds, providing a robust starting point for method development and validation.
Introduction
This compound is a key chemical entity with potential applications in pharmaceutical development.[1] Accurate and precise quantification of this molecule in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The methods outlined below describe a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is a preferred technique for bioanalytical assays due to its high specificity and sensitivity.[2][3][4]
Method 1: Quantification of this compound in Human Plasma
This protocol details the necessary steps for the extraction and quantification of this compound from human plasma samples.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. A plausible precursor ion would be the [M+H]+ ion. Product ions would be identified in MS2 scan mode. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation
The quantitative data from a validation study should be summarized as follows:
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Result |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | To be evaluated during validation[3][4] |
| Recovery | To be evaluated during validation |
Workflow Diagram
Caption: Workflow for plasma sample preparation and analysis.
Method 2: Quantification of this compound in Urine
This protocol provides a method for the direct analysis of this compound in urine, often referred to as a "dilute-and-shoot" method. A similar approach has been successfully used for the isomeric 1-methyl-4-imidazoleacetic acid.[5]
Experimental Protocol
1. Sample Preparation: Dilution
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of an aqueous solution containing the internal standard. The diluent should ideally be similar to the initial mobile phase composition.
-
Vortex the diluted sample and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The LC-MS/MS conditions can be similar to those used for plasma analysis, with potential adjustments to the gradient to ensure separation from potentially interfering matrix components in urine.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B held for 0.5 min, then to 80% B over 4 minutes, hold at 80% B for 1 minute, return to 2% B and equilibrate for 2.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. |
| Ion Source Temp. | 550°C |
| Capillary Voltage | 4.0 kV |
Data Presentation
Table 2: Method Validation Parameters for this compound in Human Urine
| Parameter | Result |
| Linear Range | e.g., 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | To be evaluated during validation |
| Recovery | Not applicable for dilute-and-shoot |
Workflow Diagram
Caption: Workflow for urine sample preparation and analysis.
Discussion
The provided protocols offer a solid foundation for the quantitative analysis of this compound. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing study samples. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The choice of internal standard is critical for achieving accurate and precise results. A stable isotope-labeled version of the analyte is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects. If a stable isotope-labeled standard is not available, a structurally similar compound with close chromatographic behavior can be used. Careful evaluation of matrix effects is essential, as co-eluting endogenous components can suppress or enhance the analyte signal, leading to inaccurate quantification.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (1-Methyl-1H-imidazol-2-yl)-acetic acid in Antituberculous Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb highlights the urgent need for novel antitubercular agents with new mechanisms of action.[1][2] Imidazole-containing derivatives have emerged as a promising class of compounds in the discovery of new anti-TB drugs.[1][2] A notable example is Delamanid, a 4-nitroimidazole derivative, which has been approved for the treatment of MDR-TB.[1][2] Numerous studies have reported the synthesis and evaluation of various imidazole-based compounds, demonstrating their potential to inhibit both drug-sensitive and drug-resistant Mtb strains.[1][3][4][5]
This document provides detailed application notes and protocols for the initial in vitro evaluation of a novel imidazole compound, (1-Methyl-1H-imidazol-2-yl)-acetic acid, as a potential antitubercular agent. While specific data for this compound is not yet available in published literature, the provided protocols are based on established methodologies for screening novel compounds against M. tuberculosis.
Potential Mechanism of Action of Imidazole Derivatives
The antitubercular activity of imidazole-containing compounds has been attributed to several mechanisms of action. One of the key mechanisms is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6] Delamanid, for instance, is known to inhibit the synthesis of methoxy- and keto-mycolic acids.[6] Other proposed mechanisms for different imidazole derivatives include the inhibition of vital mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase.[1] Some studies have also shown that imidazoles can induce the production of reactive oxygen species (ROS) within M. tuberculosis.[7]
Further research on this compound could explore these and other potential targets to elucidate its specific mechanism of action.
Data Presentation: In Vitro Antitubercular Activity
Quantitative data from in vitro screening should be summarized for clear comparison. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) data for this compound against various Mtb strains, alongside common first- and second-line drugs for reference.
| Compound | Mtb H37Rv (ATCC 27294) MIC (µg/mL) | MDR-TB Strain 1 MIC (µg/mL) | XDR-TB Strain 2 MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Isoniazid | 0.025 - 0.1 | > 1.0 | > 1.0 |
| Rifampicin | 0.05 - 0.2 | > 2.0 | > 2.0 |
| Delamanid | 0.006 - 0.024 | 0.006 - 0.024 | 0.006 - 0.024 |
Note: The MIC values for existing drugs are for illustrative purposes. Experimental values should be determined concurrently with the test compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is a widely used, rapid, and reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.[8]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest.
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
This compound (test compound).
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as controls.
-
Alamar Blue reagent (Resazurin).
-
Sterile 96-well microplates.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
Procedure:
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Compound Preparation and Plating:
-
Dissolve the test compound and control drugs in DMSO to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (containing only broth and DMSO) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final Mtb inoculum to each well, except for the negative control wells.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]
-
Protocol 2: Intracellular Activity against M. tuberculosis in Macrophages
Evaluating the activity of a compound against intracellular Mtb is crucial, as the bacterium can survive and replicate within host macrophages.[9][10]
Materials:
-
J774A.1 murine macrophage cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum).
-
Mycobacterium tuberculosis H37Rv expressing a reporter gene (e.g., luciferase or GFP) for easier quantification, or wild-type H37Rv for CFU counting.
-
This compound.
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).
-
Middlebrook 7H10 agar plates for CFU enumeration.
Procedure:
-
Macrophage Seeding:
-
Seed J774A.1 macrophages into 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2.
-
-
Infection of Macrophages:
-
The next day, infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh DMEM containing serial dilutions of the test compound to the infected cells.
-
Include a drug-free control and a positive control (e.g., Isoniazid).
-
Incubate the plates at 37°C with 5% CO2.
-
-
Assessment of Intracellular Bacterial Viability:
-
At different time points (e.g., 24, 48, and 72 hours post-treatment), lyse the macrophages with lysis buffer.
-
Collect the lysates and perform serial dilutions.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
The reduction in CFU in compound-treated wells compared to the untreated control indicates intracellular activity.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of imidazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for (1-Methyl-1H-imidazol-2-yl)-acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of (1-Methyl-1H-imidazol-2-yl)-acetic acid and its derivatives. The following sections detail experimental protocols for assessing their cytotoxic, antimicrobial, and anti-inflammatory effects, based on established methodologies for analogous imidazole compounds. While specific data for this compound is limited in publicly available literature, the provided protocols offer a robust framework for its evaluation.
Potential Applications
Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] Derivatives of imidazole acetic acid have been investigated for various therapeutic applications, including:
-
Anticancer: Certain imidazole derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2][3]
-
Antimicrobial: The imidazole scaffold is a core component of many antifungal and antibacterial agents.[4][5]
-
Anti-inflammatory: Some imidazole compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways.[6]
Data Presentation
The following tables summarize quantitative data for various imidazole derivatives from the literature, illustrating their potential biological activities.
Table 1: Cytotoxicity of Imidazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | A549 (Non-small cell lung cancer) | Not explicitly stated, but effective at reducing viability | [3] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | NCI-H460 (Non-small cell lung cancer) | Not explicitly stated, but effective at reducing viability | [3] |
| Imidazole Derivative 35 | MCF-7 (Breast) | 3.37 | [7] |
| Imidazole Derivative 36 | MCF-7 (Breast) | 6.30 | [7] |
| Imidazole Derivative 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Microbial Strains
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative HL1 | Staphylococcus aureus | 156-313 | [4] |
| Imidazole Derivative HL1 | MRSA | 313-625 | [4] |
| Imidazole Derivative HL1 | Escherichia coli | 625-1250 | [4] |
| Imidazole Derivative HL1 | Pseudomonas aeruginosa | 625-1250 | [4] |
| Imidazole Derivative HL1 | Acinetobacter baumannii | 313-625 | [4] |
| Imidazole Derivative HL2 | Staphylococcus aureus | 313-625 | [4] |
| Imidazole Derivative HL2 | MRSA | 625-1250 | [4] |
| Imidazole Derivative HL2 | Escherichia coli | 1250-2500 | [4] |
| Imidazole Derivative HL2 | Pseudomonas aeruginosa | 1250-2500 | [4] |
| Imidazole Derivative HL2 | Acinetobacter baumannii | 625-1250 | [4] |
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound ID | Assay | Target | IC50 (nM) | Reference |
| Compound AA6 | p38 MAP Kinase Inhibition | p38 MAP Kinase | 403.57 ± 6.35 | [6] |
| Adezmapimod (SB203580) | p38 MAP Kinase Inhibition | p38 MAP Kinase | 222.44 ± 5.98 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H460, MCF-7)
-
This compound or its derivative
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the compound solutions to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of bacteria.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound or its derivative
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: In Vitro Anti-inflammatory Activity using Albumin Denaturation Assay
This assay assesses the anti-inflammatory activity of a substance by measuring the inhibition of heat-induced albumin denaturation.[6]
Materials:
-
This compound or its derivative
-
Bovine serum albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of different concentrations of the test compound and 2.8 mL of PBS.
-
BSA Addition: Add 0.2 mL of BSA solution to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the mixture and measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation.
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for the broth microdilution antibacterial susceptibility test.
Caption: Potential inhibition of the p38 MAP kinase pathway by imidazole derivatives. by imidazole derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Methyl-1h-imidazol-2-yl)-acetic acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1h-imidazol-2-yl)-acetic acid and its derivatives represent a promising class of heterocyclic compounds in the landscape of modern drug discovery. The imidazole ring is a crucial pharmacophore found in numerous endogenous molecules and approved pharmaceuticals.[1][2][3] The unique structural features of 1,2-disubstituted imidazoles make them attractive scaffolds for designing novel therapeutic agents with a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4]
This document provides a comprehensive overview of the potential applications of this compound in drug discovery, along with detailed, plausible synthetic protocols and methodologies for biological evaluation based on established principles for imidazole derivatives.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 131654-57-4 | [5] |
| Molecular Formula | C₆H₉ClN₂O₂ | [6] |
| Molecular Weight | 176.60 g/mol | [6] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted imidazoles. The following protocol is a proposed multi-step synthesis.
Proposed Synthetic Pathway
A logical approach to synthesizing the target compound involves the initial preparation of 1-methylimidazole, followed by the introduction of an acetic acid moiety at the 2-position.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Lithiation of 1-Methylimidazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via a syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.
Step 2: Carboxylation
-
Bubble dry CO₂ gas through the reaction mixture at -78 °C for 2 hours, or alternatively, carefully add crushed dry ice pellets to the flask.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-2-carboxylic acid.
Step 3: Esterification
-
To the crude carboxylic acid, add anhydrous methanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the methyl ester.
Step 4: Hydrolysis to this compound
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 2M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] this compound serves as a valuable starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.
Anti-inflammatory Agents
Imidazole derivatives have been extensively investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and p38 MAP kinase.
Caption: Potential inhibition of the NF-κB inflammatory pathway by imidazole derivatives.
Antimicrobial Agents
The imidazole core is a hallmark of many antifungal and antibacterial drugs. Derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Imidazole Derivatives
| Compound Class | Organism | Activity (MIC) |
| Substituted Imidazoles | Candida albicans | 12.5 µg/mL |
| Imidazole-based Chalcones | Staphylococcus aureus | - |
| Nitroimidazoles | Escherichia coli | - |
| Note: This table presents representative data for the broader class of imidazole derivatives to indicate potential activity ranges and is not specific to this compound. |
Anticancer Agents
Various imidazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action can vary, including inhibition of kinases, disruption of microtubule formation, or induction of apoptosis.
Protocols for Biological Evaluation
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
Objective: To assess the potential of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound derivatives that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with significant potential in drug discovery. While specific biological data for this compound is currently limited, the extensive research on related imidazole derivatives provides a strong rationale for its exploration as a scaffold for developing new anti-inflammatory, antimicrobial, and anticancer agents. The protocols outlined in this document offer a practical framework for the synthesis and biological evaluation of derivatives of this compound, paving the way for future drug development efforts.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-imidazole-2-acetic Acid Hydrochloride | 131654-57-4 [chemicalbook.com]
- 6. This compound | RUO [benchchem.com]
Application Notes and Protocols for the Preparation of (1-Methyl-1h-imidazol-2-yl)-acetic acid hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (1-Methyl-1h-imidazol-2-yl)-acetic acid hydrochloride salt. This compound is a potentially valuable building block in medicinal chemistry, given the broad spectrum of biological activities associated with imidazole derivatives. The synthetic route described herein is a multi-step process commencing from commercially available 1-methyl-2-imidazolemethanol. The protocols provided are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis. Potential applications of this and related compounds are also discussed based on existing literature.
Introduction
Imidazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The acetic acid moiety attached to the imidazole ring provides a handle for further chemical modifications, making this compound hydrochloride salt a versatile intermediate for the synthesis of novel therapeutic agents. These derivatives are of significant interest for their potential to interact with various biological targets. This guide outlines a reliable synthetic pathway to obtain this target compound in a laboratory setting.
Synthetic Pathway Overview
The preparation of this compound hydrochloride salt is proposed to proceed via a three-step synthesis starting from 1-methyl-2-imidazolemethanol. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound hydrochloride salt.
Experimental Protocols
Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole
This protocol describes the conversion of the hydroxyl group of 1-methyl-2-imidazolemethanol to a chloride using thionyl chloride.
Materials:
-
1-Methyl-2-imidazolemethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-2-imidazolemethanol (1.0 eq) in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid and wash with cold diethyl ether to obtain 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. For the next step, the free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.[1]
Expected Yield: 65-75%
Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile
This protocol outlines the nucleophilic substitution of the chloride with a cyanide group.
Materials:
-
2-(Chloromethyl)-1-methyl-1H-imidazole
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-1-methyl-1H-imidazole (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2-1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: 70-85%
Synthesis of this compound
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
(1-Methyl-1H-imidazol-2-yl)acetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, add (1-Methyl-1H-imidazol-2-yl)acetonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and maintain for 6-12 hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., concentrated sodium hydroxide solution) to a pH of approximately 3-4.
-
The product may precipitate upon neutralization. If so, filter the solid. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Expected Yield: 60-80%
Preparation of this compound hydrochloride salt
This protocol details the final step of converting the carboxylic acid to its hydrochloride salt.
Materials:
-
This compound
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Beaker or flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or a mixture of methanol and diethyl ether.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride salt.
Expected Yield: >90%
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 2-(Chloromethyl)-1-methyl-1H-imidazole | 1-Methyl-2-imidazolemethanol | SOCl₂ | 65-75 |
| 2 | (1-Methyl-1H-imidazol-2-yl)acetonitrile | 2-(Chloromethyl)-1-methyl-1H-imidazole | NaCN | 70-85 |
| 3 | This compound | (1-Methyl-1H-imidazol-2-yl)acetonitrile | H₂SO₄ (aq) | 60-80 |
| 4 | This compound hydrochloride | This compound | HCl | >90 |
Application Notes
Derivatives of imidazole are known to possess a broad range of biological activities, making them privileged structures in drug discovery. While specific applications of this compound hydrochloride salt are not extensively documented, its structural motifs suggest several potential areas of application:
-
Antimicrobial Agents: Imidazole derivatives are key components in many antifungal and antibacterial drugs. The synthesized compound could serve as a precursor for novel antimicrobial agents.
-
Anti-inflammatory Agents: Certain imidazole derivatives have shown potent anti-inflammatory properties. Further functionalization of the acetic acid moiety could lead to new anti-inflammatory drug candidates.
-
Anticancer Agents: The imidazole core is present in several anticancer drugs. This compound could be a valuable starting material for the synthesis of new compounds with potential antiproliferative activity.
-
Enzyme Inhibitors: The imidazole ring can act as a ligand for metal ions in enzyme active sites, and the carboxylic acid group can form hydrogen bonds. This makes derivatives of the target compound potential candidates for enzyme inhibitors.
The logical relationship for the utility of this compound in drug discovery is outlined below.
Caption: Drug discovery workflow utilizing the title compound.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Concentrated acids and bases are corrosive. Wear appropriate PPE.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
References
Application Notes and Protocols for In Vitro Assays with (1-Methyl-1h-imidazol-2-yl)-acetic acid
Disclaimer: Publicly available scientific literature and databases lack specific in vitro assay data for (1-Methyl-1h-imidazol-2-yl)-acetic acid. The following application notes and protocols are based on the common biological activities of imidazole derivatives and are provided as a comprehensive guide for researchers initiating studies on this specific compound. The experimental conditions and observed results are illustrative and will require optimization.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The compound this compound, as a member of this family, holds potential for various biological applications. These application notes provide detailed protocols for preliminary in vitro screening of this compound to assess its potential cytotoxic, antimicrobial, and enzyme-inhibiting activities.
Potential Applications
Based on the known activities of structurally related imidazole compounds, this compound can be investigated for several in vitro applications:
-
Antimicrobial Agent: Many imidazole derivatives exhibit antibacterial and antifungal properties.[1][3]
-
Enzyme Inhibition: The imidazole scaffold is present in molecules known to inhibit various enzymes, such as metalloproteases or kinases.[4]
-
Anticancer Activity: Certain imidazole derivatives have been shown to reduce the viability of cancer cell lines.[5]
Section 1: Cell Viability (Cytotoxicity) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of a mammalian cell line, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HEK-293 for general cytotoxicity, or a cancer cell line like A549) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include wells with vehicle control (solvent only) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The results can be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.198 | 0.091 | 95.8 |
| 10 | 1.050 | 0.065 | 84.0 |
| 100 | 0.630 | 0.048 | 50.4 |
| 1000 | 0.150 | 0.023 | 12.0 |
Experimental Workflow Diagram
Section 2: Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Experimental Protocol: Broth Microdilution for MIC
-
Inoculum Preparation:
-
Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) on an appropriate agar plate overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Prepare a stock solution of the test compound and add 50 µL to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 2: Hypothetical MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 64 |
| Escherichia coli (ATCC 25922) | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | >256 |
| Candida albicans (ATCC 90028) | 32 |
Section 3: Enzyme Inhibition Assay (Illustrative Example: Metalloprotease)
This protocol provides a general framework for an in vitro fluorescence-based assay to screen for inhibition of a metalloprotease, a class of enzymes that are potential targets for imidazole derivatives.
Experimental Protocol: Fluorogenic Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Reconstitute the metalloprotease enzyme in the assay buffer to a working concentration.
-
Reconstitute a fluorogenic peptide substrate (e.g., a FRET-based substrate) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the enzyme to each well (except for the no-enzyme control).
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Include controls: no enzyme, no inhibitor (positive control), and a known inhibitor (reference compound).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Data Presentation
Table 3: Hypothetical Enzyme Inhibition Data for this compound
| Compound Concentration (nM) | Reaction Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 1 | 480 | 4 |
| 10 | 425 | 15 |
| 100 | 260 | 48 |
| 1000 | 80 | 84 |
| 10000 | 25 | 95 |
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical mechanism where an imidazole-based inhibitor blocks a metalloprotease, preventing the cleavage of a substrate and subsequent downstream signaling.
References
Application Notes and Protocols for Studying the Effects of (1-Methyl-1h-imidazol-2-yl)-acetic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of the potential therapeutic effects of (1-Methyl-1h-imidazol-2-yl)-acetic acid. Due to the limited specific research on this particular compound, the following protocols are based on established animal models for assessing the common biological activities of imidazole derivatives, which include anti-inflammatory, analgesic, and neurological effects. A potential mechanism of action as a GABA agonist is also explored.
Table of Contents
-
Hypothesized Therapeutic Areas and Relevant Animal Models
-
Data Presentation: Summary of Hypothetical Quantitative Data
-
Experimental Protocols
-
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic)
-
Protocol 3: Hot Plate Test in Mice (Analgesic)
-
Protocol 4: Formalin Test in Mice (Analgesic)
-
Protocol 5: Elevated Plus Maze in Mice (Anxiolytic)
-
Protocol 6: Forced Swim Test in Rats (Antidepressant-like)
-
-
Putative Signaling Pathways and Experimental Workflows
Hypothesized Therapeutic Areas and Relevant Animal Models
Based on the known activities of structurally related imidazole compounds, this compound is hypothesized to possess the following properties, which can be investigated using the corresponding animal models:
| Hypothesized Therapeutic Effect | Relevant Animal Model | Primary Endpoint(s) |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Reduction in paw volume/swelling. |
| Analgesic (Peripheral) | Acetic Acid-Induced Writhing | Reduction in the number of writhes. |
| Analgesic (Central) | Hot Plate Test | Increased latency to a thermal stimulus. |
| Analgesic (Inflammatory Pain) | Formalin Test | Reduction in paw licking/flinching time. |
| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms. |
| Antidepressant-like | Forced Swim Test | Decreased immobility time. |
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how the results from the described experimental protocols could be summarized.
Table 1: Hypothetical Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin (Standard) | 10 | 0.32 ± 0.04 | 62.4% |
| Compound X (Low) | 10 | 0.68 ± 0.05 | 20.0% |
| Compound X (Medium) | 30 | 0.45 ± 0.05 | 47.1% |
| Compound X (High) | 100 | 0.35 ± 0.04 | 58.8% |
Table 2: Hypothetical Analgesic Effects in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin (Standard) | 100 | 18.5 ± 2.5 | 59.1% |
| Compound X (Low) | 10 | 35.8 ± 2.8 | 20.8% |
| Compound X (Medium) | 30 | 24.1 ± 2.2 | 46.7% |
| Compound X (High) | 100 | 15.7 ± 1.9 | 65.3% |
Table 3: Hypothetical Analgesic Effects in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Latency Time (s) ± SEM | % Increase in Latency |
| Vehicle Control | - | 8.2 ± 0.7 | - |
| Morphine (Standard) | 10 | 18.5 ± 1.5 | 125.6% |
| Compound X (Low) | 10 | 9.1 ± 0.8 | 11.0% |
| Compound X (Medium) | 30 | 12.4 ± 1.1 | 51.2% |
| Compound X (High) | 100 | 15.8 ± 1.3 | 92.7% |
Table 4: Hypothetical Anxiolytic Effects in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms ± SEM | Total Arm Entries ± SEM |
| Vehicle Control | - | 15.3 ± 2.1 | 25.4 ± 2.8 |
| Diazepam (Standard) | 2 | 38.6 ± 3.5 | 28.1 ± 3.1 |
| Compound X (Low) | 10 | 20.1 ± 2.5 | 26.2 ± 2.5 |
| Compound X (Medium) | 30 | 29.8 ± 3.1 | 24.9 ± 2.9 |
| Compound X (High) | 100 | 35.2 ± 3.3 | 25.8 ± 2.7 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This model assesses the ability of a compound to reduce acute inflammation.[1][2][3][4]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (Compound X)
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug, and different doses of Compound X.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic)
This model evaluates peripheral analgesic activity by measuring the reduction of chemically induced visceral pain.[5][6][7][8][9]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound X
-
Acetic acid (0.6% v/v in distilled water)
-
Standard analgesic drug (e.g., Aspirin)
-
Vehicle for drug administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X (p.o. or i.p.) 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch.
-
Data Collection: Count the total number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Protocol 3: Hot Plate Test in Mice (Analgesic)
This test assesses centrally mediated analgesic activity by measuring the reaction time to a thermal stimulus.[10][11][12][13][14]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound X
-
Standard central analgesic (e.g., Morphine)
-
Vehicle for drug administration
-
Hot plate apparatus set to 55 ± 0.5°C
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Baseline Latency: Place each mouse individually on the hot plate and record the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time of 30 seconds is used to prevent tissue damage.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X (p.o. or i.p.).
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.
Protocol 4: Formalin Test in Mice (Analgesic)
This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.[15][16][17][18][19]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound X
-
Formalin solution (2.5% in saline)
-
Standard analgesic drugs (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug for the late phase)
-
Vehicle for drug administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X (p.o. or i.p.) 30 minutes prior to formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Observation and Data Collection: Immediately place the mouse in an observation chamber. Record the total time the animal spends licking or flinching the injected paw during two phases:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/flinching time in the treated groups to the vehicle control group for both phases.
Protocol 5: Elevated Plus Maze in Mice (Anxiolytic)
This test is based on the natural aversion of rodents to open and elevated spaces and is used to assess anxiety-like behavior.[20][21][22][23][24]
Materials:
-
Male mice (e.g., C57BL/6, 25-30 g)
-
Compound X
-
Standard anxiolytic drug (e.g., Diazepam)
-
Vehicle for drug administration
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1. The testing room should be dimly lit.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X (p.o. or i.p.) 30 minutes before the test.
-
Testing: Place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the total number of arm entries (as a measure of general activity). An increase in the time spent in the open arms suggests an anxiolytic effect.
Protocol 6: Forced Swim Test in Rats (Antidepressant-like)
This model is used to screen for potential antidepressant activity by assessing the animal's mobility in an inescapable water tank.[25][26][27][28][29]
Materials:
-
Male Wistar rats (200-250 g)
-
Compound X
-
Standard antidepressant drug (e.g., Imipramine)
-
Vehicle for drug administration
-
Cylindrical water tanks (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm
-
Stopwatch and video recording equipment
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Drug Administration: Administer the vehicle, standard drug, or Compound X daily for a predetermined period (e.g., 7-14 days).
-
Pre-test Session (Day before testing): Place each rat in the water tank for 15 minutes. This is for habituation.
-
Test Session: On the final day, 60 minutes after the last drug administration, place the rats in the water tank for a 5-minute session.
-
Data Collection: Record the session and score the duration of immobility (when the rat makes only the movements necessary to keep its head above water).
-
Data Analysis: Compare the duration of immobility in the treated groups to the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Putative Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known actions of related compounds.
Caption: Putative GABA-A Receptor Signaling Pathway.
Caption: Hypothesized Anti-inflammatory Signaling Pathway.
Diagrams of Experimental Workflows
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. 2.6. Acetic acid-induced writhing test [bio-protocol.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. saspublishers.com [saspublishers.com]
- 9. Acetic acid induced writhing method[10] [bio-protocol.org]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Hot plate test [panlab.com]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. criver.com [criver.com]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. protocols.io [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. Forced swim test [bio-protocol.org]
- 27. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lasa.co.uk [lasa.co.uk]
- 29. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-1h-imidazol-2-yl)-acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1h-imidazol-2-yl)-acetic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to help improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two of the most effective and commonly employed synthetic routes are:
-
Route A: The oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. This method is often favored due to its high yield and the use of environmentally benign reagents.
-
Route B: The hydrolysis of (1-Methyl-1h-imidazol-2-yl)acetonitrile. This is also a viable route, particularly if the nitrile precursor is readily available.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. For specific troubleshooting, please refer to the detailed guides for --INVALID-LINK-- and --INVALID-LINK--.
Q3: Purification of the final product is proving difficult. What strategies can I employ?
A3: this compound is often highly soluble in water, which can complicate extraction and purification. Strategies to overcome this include:
-
Solvent Evaporation: If the product is in an aqueous layer, removal of water under reduced pressure is a common method.
-
Column Chromatography: Use of a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid or triethylamine to improve peak shape) can be effective.
-
Crystallization: If a suitable solvent system can be identified, crystallization can yield a highly pure product.
Q4: Are there any common side reactions I should be aware of?
A4: Yes, side reactions can occur and may impact your yield and purity. In the N-methylation step (if starting from an unmethylated imidazole), over-alkylation or alkylation at the wrong nitrogen can be an issue. During oxidation or hydrolysis, decarboxylation of the final product can occur, especially at elevated temperatures.
Experimental Protocols
Route A: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde
This protocol details the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde to this compound using hydrogen peroxide.[1][2]
Materials:
-
1-Methyl-1H-imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water (approximately 3.5 mL per gram of aldehyde).
-
To the stirred solution, slowly add 30% aqueous hydrogen peroxide (approximately 3.5 mL per gram of aldehyde) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the water and excess hydrogen peroxide under reduced pressure using a rotary evaporator at room temperature. This should yield a white crystalline solid.
-
To remove any residual peroxide, wash the solid by stirring it with a 4:1 mixture of diethyl ether and water.
-
Filter the solid product and dry it under vacuum.
Data Presentation: Route A
| Parameter | Condition | Expected Yield | Purity | Reference |
| Starting Material | 1-Methyl-1H-imidazole-2-carboxaldehyde | - | - | [1] |
| Oxidizing Agent | 30% aq. H₂O₂ | - | - | [1][2] |
| Solvent | Water | - | - | [2] |
| Reaction Time | 72 hours | >90% | High | [2] |
| Temperature | Room Temperature | - | - | [2] |
Route B: Hydrolysis of (1-Methyl-1h-imidazol-2-yl)acetonitrile
This protocol outlines the acidic or basic hydrolysis of (1-Methyl-1h-imidazol-2-yl)acetonitrile to the target carboxylic acid.
Materials:
-
(1-Methyl-1h-imidazol-2-yl)acetonitrile
-
Concentrated Hydrochloric Acid (for acidic hydrolysis) or Sodium Hydroxide solution (for basic hydrolysis)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
pH meter or pH paper
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine (1-Methyl-1h-imidazol-2-yl)acetonitrile (1.0 eq) and a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to its isoelectric point (around pH 3-4) using a base (e.g., sodium hydroxide solution). The product may precipitate at this point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation: Route B
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl | NaOH solution |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-8 hours | 4-8 hours |
| Work-up | Neutralization, extraction | Acidification, extraction |
| Potential Issues | Decarboxylation at high temp. | Formation of sodium salt |
Troubleshooting Guides
Route A: Oxidation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the hydrogen peroxide is not expired. |
| Degradation of product | Avoid heating the reaction mixture, as this can cause decarboxylation.[2] | |
| Formation of Byproducts | Side reactions of the imidazole ring | Ensure the reaction is performed at room temperature and avoid exposure to strong light. |
| Difficulty in Purification | High water solubility of the product | After removing the solvent, wash the crude product with a less polar solvent like diethyl ether to remove non-polar impurities. |
Route B: Hydrolysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete hydrolysis | Increase the reaction time or the concentration of the acid/base. Ensure the reaction is maintained at a consistent reflux temperature. |
| Decarboxylation | Avoid excessive heating. Monitor the reaction closely and stop once the starting material is consumed. | |
| Formation of Amide Intermediate | Incomplete hydrolysis | If the amide is isolated, it can be subjected to the same hydrolysis conditions for a longer duration to force the reaction to completion. |
| Product is an Oil and Difficult to Handle | The free acid form may be a low-melting solid or an oil. | Convert the purified free acid to its hydrochloride salt by treating a solution of the acid in a suitable organic solvent (e.g., ethanol) with a solution of HCl in ether. The salt is typically a stable, crystalline solid.[3] |
Visualizations
References
Technical Support Center: Purification of (1-Methyl-1h-imidazol-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (1-Methyl-1h-imidazol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound is a polar molecule that can exhibit zwitterionic character, which can make it challenging to purify by standard methods. Its high polarity can lead to poor retention on reversed-phase chromatography columns, and its zwitterionic nature can complicate crystallization, sometimes leading to "oiling out" instead of forming crystals.
Q2: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound are recrystallization and chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
-
Recrystallization is a cost-effective method for removing impurities, especially on a larger scale, provided a suitable solvent system can be identified.
-
Chromatography , including flash chromatography and High-Performance Liquid Chromatography (HPLC), offers higher resolution for separating complex mixtures of impurities. Techniques like reversed-phase (with polar modifications) and hydrophilic interaction liquid chromatography (HILIC) are particularly useful.[1]
Q3: How can I remove unreacted starting materials or catalysts like imidazole?
Residual imidazole, a common starting material or catalyst, is water-soluble. An aqueous wash of the organic layer during the reaction workup can effectively remove it. An acidic wash (e.g., with dilute HCl) will protonate the imidazole, further increasing its solubility in the aqueous phase. However, care must be taken if the target compound is sensitive to acid. For less polar products, a simple filtration through a short plug of silica gel can also remove the highly polar imidazole.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the dissolved compound separates as a liquid instead of a solid.[2] This can be caused by high supersaturation, the presence of impurities, or if the melting point of the compound is lower than the boiling point of the solvent.[3]
Solutions:
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Reduce Supersaturation: Re-heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate. Adding a small amount of the "good" solvent can also help.[2]
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Adjust Solvent Polarity: The polarity of the solvent may be too similar to your compound. Experiment with a different solvent or a co-solvent system.
-
Lower Crystallization Temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.
-
Seeding: Introduce a seed crystal of the pure compound to encourage crystal nucleation.[4]
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Problem: No crystals are forming, even after cooling.
Solutions:
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Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Increase Concentration: Slowly evaporate some of the solvent to increase the compound's concentration.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Chromatography Issues
Problem: My compound does not retain on a standard C18 reversed-phase HPLC column.
Due to its high polarity, this compound may elute in the void volume on traditional C18 columns.
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases.[5]
-
Employ HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for separating very polar compounds.[6]
-
Modify the Mobile Phase: Adding an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, potentially improving retention.[7] For zwitterionic compounds, adjusting the pH and ionic strength of the mobile phase can significantly impact retention.[8]
Problem: I am having difficulty separating my compound from other polar impurities.
Solutions:
-
Optimize the Gradient: A shallower gradient during HPLC can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: Different stationary phases (e.g., amide vs. diol in HILIC) can offer different selectivities for polar compounds.
-
Consider Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms and can be very effective for separating zwitterions and other charged species.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for Imidazole Acetic Acid Derivatives and Analogous Compounds
| Purification Technique | Compound Type | Typical Recovery (%) | Typical Purity (%) | Reference/Notes |
| Recrystallization | Imidazol-1-yl-acetic acid hydrochloride | 93 | >99 | Data for a closely related compound.[10] |
| Recrystallization | N-Boc-L-phenylglycine | Not specified | 99.3 | Illustrative for a polar, acidic compound.[11] |
| Flash Chromatography (Silica Gel) | 2,4,5-Triaryl-1H-imidazoles | 90 | >95 | General data for imidazole derivatives. |
| Preparative HPLC (Reversed-Phase) | Nitroimidazole Derivatives | Not specified | >99 | General data for imidazole derivatives. |
Note: The data presented are illustrative and may vary depending on the specific experimental conditions and the impurity profile of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is a general guideline for the recrystallization of a polar, acidic compound like this compound.
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Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature. An ideal "good" solvent will dissolve the compound well. Then, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. The compound should be sparingly soluble in the "poor" solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to clarify. Allow the solution to cool slowly to room temperature. For slower cooling, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol outlines a general method for the purification of this compound by preparative HPLC.
-
Instrumentation: A preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column suitable for preparative scale. A polar-embedded or polar-endcapped column is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Develop a gradient based on analytical scale separation. A typical gradient might be from 5% to 95% B over 30 minutes. A shallower gradient will provide better resolution.
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase composition or a compatible solvent at a concentration suitable for injection without causing precipitation. Filter the sample through a 0.45 µm filter.
-
Purification: Inject the sample onto the column and run the gradient. Collect fractions corresponding to the peak of the target compound.
-
Post-Purification: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: Purification troubleshooting workflow for this compound.
References
- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. longdom.org [longdom.org]
- 8. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (1-Methyl-1h-imidazol-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1h-imidazol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenge lies in the regioselective introduction of the acetic acid moiety at the C2 position of the 1-methylimidazole ring. The C2 proton is the most acidic on the imidazole ring, allowing for deprotonation with a strong base to form a 2-lithio-1-methylimidazole intermediate.[1] This powerful nucleophile can then be reacted with an appropriate electrophile. However, this process involves handling pyrophoric reagents and requires strictly anhydrous conditions.
Q2: What are the common synthetic routes to this compound?
A2: A common and effective strategy involves a multi-step process:
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C2-Lithiation: Deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base like n-butyllithium (n-BuLi).[1]
-
Electrophilic Quench: The resulting 2-lithio-1-methylimidazole is then reacted with a suitable electrophile to introduce a two-carbon chain.
-
Hydrolysis or Oxidation: The introduced group is then converted to the carboxylic acid.
Q3: Are there any significant side reactions to be aware of?
A3: Yes, potential side reactions include:
-
Over-alkylation: If an alkyl halide is used as the electrophile, there is a possibility of further alkylation.
-
Reaction at other positions: Although C2 is the most acidic site, under certain conditions, reactions at other positions on the imidazole ring can occur.
-
Decomposition of the organolithium intermediate: The 2-lithio-1-methylimidazole is highly reactive and can decompose if the temperature is not carefully controlled or if moisture is present.
Q4: What are the recommended purification techniques for this compound?
A4: Purification can be challenging due to the polar nature of the molecule.
-
Column Chromatography: Silica gel chromatography is a common method. To prevent streaking due to the basicity of the imidazole ring, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Salt Formation: Conversion to a hydrochloride salt can facilitate handling and purification, as the salt is often a stable, crystalline solid.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete lithiation of 1-methylimidazole.2. Deactivated organolithium reagent.3. Presence of moisture or other protic sources.4. Low reactivity of the chosen electrophile. | 1. Ensure the use of a sufficiently strong and fresh organolithium reagent. Increase the reaction time for lithiation.2. Use a fresh, properly titrated bottle of the organolithium reagent.3. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.4. Consider using a more reactive electrophile or optimizing the reaction conditions (temperature, solvent). |
| Formation of Multiple Byproducts | 1. Side reactions of the imidazole ring.2. Over-reaction with the electrophile.3. Decomposition of the lithiated intermediate. | 1. Carefully control the stoichiometry of the reactants. Consider protecting other reactive sites if necessary.2. Add the electrophile slowly and at a low temperature to control the reaction.3. Maintain a low temperature (-78 °C) during the lithiation and electrophilic quench steps. |
| Difficulty in Product Purification (Streaking on TLC/Column) | The basic nature of the imidazole nitrogen interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the chromatography eluent to suppress this interaction.[2] |
| Product is an Oil and Difficult to Handle | The free acid form of the product may be a low-melting solid or an oil at room temperature. | Convert the purified free acid to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating easier handling and weighing.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via C2-Lithiation and Carboxylation
This protocol is a representative method based on the known reactivity of 2-lithio-1-methylimidazole.
Step 1: C2-Lithiation of 1-Methylimidazole [1]
-
Materials: 1-Methylimidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled 1-methylimidazole (1.0 eq) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of 2-lithio-1-methylimidazole.
-
Step 2: Carboxylation of 2-Lithio-1-methylimidazole
-
Materials: Solution of 2-lithio-1-methylimidazole from Step 1, Dry carbon dioxide (gas or solid).
-
Procedure:
-
While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution of 2-lithio-1-methylimidazole for 2-3 hours. Alternatively, carefully add crushed dry ice pellets to the reaction mixture.
-
After the addition of carbon dioxide is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Step 3: Work-up and Isolation
-
Materials: Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Adjust the pH of the aqueous layer to approximately 3-4 with dilute HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 0.5% triethylamine, or by recrystallization.
-
Data Presentation
Table 1: Representative Yields for C2-Functionalization of 1-Methylimidazole
| Precursor | Electrophile | Product Type | Reported Yield (%) | Reference |
| 2-Lithio-1-methyl-1H-imidazole | 1-Acylpyrrolidine | 2-Acyl-1-methyl-1H-imidazole | Good | [3] |
| Imidazole-2-carboxaldehyde | 30% H₂O₂ | Imidazole-2-carboxylic acid | 97.5 | [4] |
Note: The yields are for analogous reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Caption: A logical diagram outlining troubleshooting steps for low product yield in the synthesis.
References
Technical Support Center: (1-Methyl-1h-imidazol-2-yl)-acetic acid Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (1-Methyl-1h-imidazol-2-yl)-acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of the imidazole moiety and related compounds, the primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), oxidizing agents (oxidative degradation), high temperatures (thermal degradation), and extreme pH conditions (acidic or basic hydrolysis).[1][2][3] The imidazole ring, in particular, is known to be susceptible to oxidation and photodegradation.[1]
Q2: How can I monitor the degradation of my compound during an experiment?
A2: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or Mass Spectrometry (MS) detector.[1][4] These techniques can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance.[5]
Q3: What are the likely degradation pathways for this molecule?
A3: While specific pathways for this compound are not extensively documented in publicly available literature, based on similar imidazole-containing molecules, potential degradation pathways include:
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Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of various oxidized species.[1][6]
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Photodegradation: Exposure to UV or high-intensity light can induce reactions in the imidazole ring.[1]
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Hydrolysis: The acetic acid side chain is generally stable, but under harsh basic conditions, the imidazole ring itself could be susceptible to base-mediated autoxidation.[1]
Q4: Are there any recommended storage conditions to minimize degradation in solution?
A4: To minimize degradation, solutions of this compound should be:
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Protected from light by using amber vials or storing them in the dark.
-
Stored at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and desired storage duration.
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Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.
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Prepared in a buffer system that maintains a stable pH, ideally close to neutral, unless experimental conditions require otherwise. The stability of imidazole derivatives can be pH-dependent.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Rapid Loss of Compound Purity in Solution
-
Symptom: HPLC analysis shows a significant decrease in the peak area of the parent compound and the appearance of new, unidentified peaks shortly after preparing the solution.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Photodegradation | Prepare and store the solution in amber-colored volumetric flasks and vials. Wrap containers in aluminum foil for extra protection. Minimize exposure to ambient light during handling. |
| Oxidative Degradation | De-gas the solvent before use by sparging with nitrogen or helium. Prepare the solution under an inert atmosphere if possible. Avoid solvents that may contain peroxides (e.g., aged ethers). |
| pH Instability | Ensure the pH of the solution is controlled, especially if using aqueous media. Use a suitable buffer system. The imidazole moiety's stability can be pH-dependent.[7] |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents. Test the solvent blank to ensure no interfering peaks are present. |
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Reproducibility of experimental results is poor, with varying levels of the parent compound detected in solutions prepared under supposedly identical conditions.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | Standardize the handling procedures to ensure all samples are exposed to similar light conditions for a similar duration. |
| Temperature Fluctuations | Use a temperature-controlled autosampler for HPLC analysis. Ensure solutions are equilibrated to the experimental temperature before use. |
| Oxygen Exposure Varies | Standardize the procedure for de-gassing solvents and preparing solutions to ensure consistent oxygen levels. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[2][8]
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Basic conditions may cause more rapid degradation.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.[2]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) in a controlled oven.
-
Photodegradation: Expose the stock solution to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light source) for a defined period.[1]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the degradation products using MS data if available.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1-12 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours |
| Thermal | Heat | 70°C | 24-72 hours |
| Photolytic | UV Light (254 nm) | Room Temp | 4-48 hours |
Visualizations
Logical Troubleshooting Workflow for Compound Degradation
Caption: Troubleshooting workflow for degradation issues.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for forced degradation studies.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for (1-Methyl-1h-imidazol-2-yl)-acetic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of (1-Methyl-1h-imidazol-2-yl)-acetic acid derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological context to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and its esters?
A1: The synthesis of this compound derivatives typically involves a two-step process: the formation of an ester intermediate followed by hydrolysis. Two primary strategies for the first step include:
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C-Alkylation of 1-Methylimidazole: This involves the direct reaction of 1-methylimidazole with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate) at the C2 position. This reaction can be challenging due to the potential for N-alkylation and the relatively low reactivity of the C2 position.
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Acylation followed by Reduction: A two-step approach where 1-methylimidazole is first acylated with an oxoacetic acid derivative (e.g., ethyl chlorooxoacetate) to form a (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ester.[1] The subsequent reduction of the keto group yields the desired acetic acid ester.
Q2: I am observing low yields in my C-alkylation reaction. What are the potential causes and how can I improve it?
A2: Low yields in the C-alkylation of 1-methylimidazole are a common issue. Several factors can contribute to this, including incomplete reaction, side reactions, and purification challenges. To improve your yield, consider the following:
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Reaction Temperature: Increasing the reaction temperature can enhance the rate of C-alkylation. However, excessive heat may lead to decomposition. Optimization of the temperature is crucial.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they can help to dissolve the reactants and facilitate the reaction.
-
Choice of Base: While C-alkylation of 1-methylimidazole may not always require a strong base, for less reactive systems, a non-nucleophilic base can be employed to enhance the reactivity of the electrophile.
-
Reactivity of the Alkylating Agent: The reactivity of the haloacetic acid ester follows the order: I > Br > Cl. If you are using a chloroacetate and observing low reactivity, switching to the corresponding bromoacetate or iodoacetate could improve your yield.
Q3: I am getting a mixture of products. What are the likely side reactions?
A3: The most common side reaction is N-alkylation of the imidazole ring, leading to the formation of an imidazolium salt. To minimize this:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of 1-methylimidazole may not be beneficial in this case as it can lead to the formation of the N-alkylated byproduct.
-
Slow Addition of Alkylating Agent: Adding the haloacetic acid ester dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, potentially favoring C-alkylation over N-alkylation.
Q4: How can I best purify my this compound derivative?
A4: Purification can be challenging due to the polar nature of the imidazole ring.
-
Column Chromatography: For ester derivatives, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Acid-Base Extraction: For the final carboxylic acid product, purification can often be achieved by acid-base extraction. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Inactive alkylating agent. 4. Unsuitable solvent. | 1. Increase reaction time and monitor by TLC. 2. Gradually increase the reaction temperature. 3. Use a fresh bottle of the haloacetic acid ester. 4. Screen different polar aprotic solvents like DMF or DMSO. |
| Formation of Multiple Byproducts | 1. N-alkylation of the imidazole ring. 2. Decomposition of starting materials or product at high temperatures. | 1. Optimize the reaction temperature and consider slow addition of the alkylating agent. 2. Perform the reaction at the lowest effective temperature. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during aqueous workup. | 1. Remove the solvent under reduced pressure and attempt to crystallize the product from a different solvent system. 2. Add brine to the aqueous layer to break the emulsion. |
| Incomplete Ester Hydrolysis | 1. Insufficient amount of base or acid. 2. Reaction time is too short. | 1. Use a larger excess of the hydrolyzing agent (e.g., 2-3 equivalents of LiOH or NaOH). 2. Extend the reaction time and monitor by TLC until the starting ester is fully consumed. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-Methyl-1H-imidazol-2-yl)acetate (Two-Step Approach)
This protocol is based on a plausible two-step synthetic route involving acylation and subsequent reduction.
Step 1: Synthesis of Ethyl (1-Methyl-1H-imidazol-2-yl)-oxo-acetate
-
Materials: 1-Methylimidazole, Ethyl chlorooxoacetate, Anhydrous solvent (e.g., THF or Dichloromethane), Triethylamine.
-
Procedure:
-
To a stirred solution of 1-methylimidazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chlorooxoacetate (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired keto-ester.
-
Step 2: Reduction of Ethyl (1-Methyl-1H-imidazol-2-yl)-oxo-acetate
-
Materials: Ethyl (1-Methyl-1H-imidazol-2-yl)-oxo-acetate, Sodium borohydride (NaBH₄), Ethanol.
-
Procedure:
-
Dissolve the keto-ester (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
-
Protocol 2: Hydrolysis of Ethyl (1-Methyl-1H-imidazol-2-yl)acetate to (1-Methyl-1H-imidazol-2-yl)acetic Acid
-
Materials: Ethyl (1-Methyl-1H-imidazol-2-yl)acetate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with dilute HCl.
-
The product may precipitate upon acidification. If not, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired carboxylic acid.
-
Data Presentation
The following tables provide representative data for analogous N-alkylation reactions of imidazoles with haloacetic acid esters. These conditions can serve as a starting point for the optimization of the C-alkylation of 1-methylimidazole.
Table 1: N-Alkylation of Imidazole with tert-Butyl Chloroacetate [2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Ethyl Acetate | Reflux | 10 | 75 |
Table 2: N-Alkylation of Imidazole with Methyl Chloroacetate [3]
| Entry | Base | Solvent | Additive | Temperature (°C) | Time (h) |
| 1 | K₂CO₃ | Dichloromethane | KI | Not specified | Not specified |
| 2 | K₂CO₃ | DMF/Toluene | TBAB | Not specified | Not specified |
Note: Yields are for the isolated ester product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathways
Some imidazole acetic acid derivatives have been shown to interact with GABA-A receptors. Imidazoleacetic acid, a related compound, is a known agonist of the GABA-A receptor.[4][5][6]
Caption: Potential GABA-A receptor signaling pathway.
Additionally, various imidazole-containing compounds are known to be ligands for imidazoline receptors, which are involved in the modulation of blood pressure and other physiological processes.[1][7][8]
Caption: Imidazoline receptor signaling pathway.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: (1-Methyl-1h-imidazol-2-yl)-acetic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side products and overcome challenges in reactions involving (1-Methyl-1h-imidazol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions include esterification of the carboxylic acid group, amide bond formation with various amines, and, in some cases, decarboxylation under harsh conditions.
Q2: What are the potential side products I should be aware of?
A2: Potential side products can arise from several sources:
-
Incomplete reactions: Leaving unreacted starting materials.
-
Reactions involving the imidazole ring: The imidazole ring is generally stable, but under certain conditions, side reactions at the nitrogen or carbon atoms of the ring could occur, although this is less common.
-
Byproducts from reagents: For example, in amide coupling reactions using DCC, the formation of dicyclohexylurea (DCU) is a common byproduct that can be difficult to remove.
-
Decarboxylation: At elevated temperatures, the molecule can undergo decarboxylation to produce 1,2-dimethyl-1H-imidazole.
Q3: How can I minimize the formation of byproducts from coupling reagents in amide bond formation?
A3: To minimize byproducts from coupling reagents, consider the following:
-
Choice of coupling reagent: Reagents like EDC produce a water-soluble urea byproduct, which is easier to remove during aqueous workup compared to the byproduct of DCC.
-
Use of additives: Additives like HOBt or HOAt can improve reaction efficiency and reduce side reactions.
-
Purification: Purification techniques such as column chromatography are often necessary to remove reagent-derived impurities.
Troubleshooting Guides
Amide Bond Formation
Issue 1.1: Low Yield of Amide Product
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid. | - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess).- Consider a different coupling reagent (e.g., HATU, T3P). |
| Poor nucleophilicity of the amine. | - Use a non-nucleophilic base (e.g., DIEA) to deprotonate the amine salt if applicable.- Increase the reaction temperature, but monitor for decomposition. |
| Steric hindrance around the acid or amine. | - Prolong the reaction time.- Switch to a more potent coupling reagent. |
| Competing acid-base reaction. | - Ensure the reaction is carried out in an appropriate aprotic solvent (e.g., DMF, DCM). |
Issue 1.2: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient amount of coupling reagent or amine. | - Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent. |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Low reaction temperature. | - Gradually increase the reaction temperature, being mindful of potential side reactions. |
Issue 1.3: Formation of Symmetric Anhydride of this compound
| Potential Cause | Troubleshooting Step |
| Slow addition of the amine to the activated carboxylic acid. | - Add the amine to the reaction mixture as soon as the carboxylic acid has been activated by the coupling reagent. |
| Use of certain coupling reagents (e.g., carbodiimides). | - The addition of HOBt or HOAt can suppress the formation of the symmetric anhydride. |
Esterification
Issue 2.1: Low Yield of Ester Product
| Potential Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid. | - For Fischer esterification, use a sufficient amount of a strong acid catalyst (e.g., H₂SO₄) and remove water as it forms.- For reactions with alkyl halides, ensure complete deprotonation of the carboxylic acid with a suitable base. |
| Reversibility of the reaction (Fischer esterification). | - Use an excess of the alcohol or remove water using a Dean-Stark apparatus or molecular sieves. |
Decarboxylation
Issue 3.1: Formation of 1,2-dimethyl-1H-imidazole
| Potential Cause | Troubleshooting Step |
| High reaction temperatures. | - Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Heteroaromatic acetic acids can be susceptible to decarboxylation at elevated temperatures.[1] |
| Prolonged reaction times at elevated temperatures. | - Monitor the reaction to avoid unnecessarily long heating times. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0-3.0 eq.).
-
Activation: Add HATU (1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The use of a Dean-Stark trap to remove water can improve the yield.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Visualizations
Caption: A logical workflow for troubleshooting common issues in organic synthesis.
Caption: Reaction pathway for amide bond formation with potential side reactions.
References
Technical Support Center: Scaling Up Production of (1-Methyl-1h-imidazol-2-yl)-acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of (1-Methyl-1h-imidazol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The most common and scalable synthetic approach involves a two-step process:
-
Synthesis of the nitrile precursor: Formation of (1-Methyl-1H-imidazol-2-yl)acetonitrile. This is often achieved through the condensation of a suitable imidazole derivative.
-
Hydrolysis: Conversion of the nitrile group of the precursor to a carboxylic acid to yield the final product.
Q2: What are the critical safety precautions to consider during the synthesis, especially at a larger scale?
A2: The synthesis may involve hazardous reagents and conditions. Key safety considerations include:
-
Use of Strong Bases: Reactions involving organolithium reagents like n-butyllithium (n-BuLi) are common for the functionalization of the imidazole ring. These reagents are highly pyrophoric and require handling under an inert, anhydrous atmosphere.
-
Exothermic Reactions: Lithiation and quenching steps can be highly exothermic. Proper temperature control and monitoring are crucial, especially during scale-up, to prevent runaway reactions.
-
Solvent Safety: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are often used and are highly flammable. Ensure proper grounding of equipment and use of fume hoods.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
Q3: What are the common challenges encountered during the scale-up of this synthesis?
A3: Scaling up the production of this compound can present several challenges:
-
Heat Transfer: Managing the heat generated from exothermic reactions becomes more difficult in larger reactors.
-
Mass Transfer: Ensuring efficient mixing of reactants is critical for consistent product quality and yield.
-
Handling of Hazardous Reagents: The logistics and safety protocols for handling large quantities of pyrophoric and flammable materials become more complex.
-
Purification: Isolating the final product with high purity on a large scale can be challenging due to the potential for side products and the physicochemical properties of the compound.
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete lithiation of 1-methylimidazole. | Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. Optimize reaction temperature and time for the lithiation step. |
| Low reactivity of the electrophile. | Use a more reactive electrophile, such as bromoacetonitrile, instead of chloroacetonitrile. | |
| Side reactions of the lithiated intermediate. | Maintain a low reaction temperature (-78 °C) during lithiation and subsequent quenching to minimize side reactions. | |
| Formation of multiple byproducts | Over-alkylation or reaction at other positions of the imidazole ring. | Control the stoichiometry of the reagents carefully. Add the electrophile slowly to the lithiated intermediate at a low temperature. |
| Difficult purification | The product is a polar compound and may be difficult to separate from impurities. | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Consider converting the product to a salt for easier handling and purification. |
Guide 2: Incomplete Hydrolysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile
| Issue | Possible Cause | Suggested Solution |
| Incomplete conversion to the carboxylic acid | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. |
| Hydrolysis stopping at the amide intermediate. | For acidic hydrolysis, use a higher concentration of acid (e.g., 6M HCl). For basic hydrolysis, ensure a sufficient excess of base (e.g., NaOH) is used. | |
| Degradation of the product | Harsh reaction conditions. | Optimize the reaction conditions to find a balance between complete conversion and minimal degradation. Consider using milder hydrolysis conditions if degradation is significant. |
| Difficult product isolation | The product is an amino acid derivative and may be highly soluble in water. | Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility and facilitate precipitation. Use ion-exchange chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile
This protocol describes a common laboratory-scale synthesis.
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoacetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of bromoacetonitrile (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile to this compound
This protocol outlines a general procedure for acidic hydrolysis.
Materials:
-
(1-Methyl-1H-imidazol-2-yl)acetonitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine (1-Methyl-1H-imidazol-2-yl)acetonitrile and 6M aqueous HCl.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a NaOH solution to the isoelectric point of the product to induce precipitation.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, consider extraction with a suitable organic solvent after pH adjustment or purification by ion-exchange chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Validation & Comparative
A Comparative Guide to the Performance of Imidazole Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of various imidazole derivatives, with a focus on their anticancer and antimicrobial properties. Due to the limited publicly available data on the biological activity of (1-Methyl-1h-imidazol-2-yl)-acetic acid, this guide will focus on comparing the performance of other structurally relevant imidazole derivatives for which experimental data have been published. This comparative analysis aims to provide a valuable resource for researchers engaged in the discovery and development of novel imidazole-based therapeutic agents.
Anticancer Activity of Imidazole Derivatives
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The following table summarizes the cytotoxic activity of selected imidazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: Anticancer Activity of Selected Imidazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [1] |
| Imidazo[1,2-a]pyrazine derivative 10a | MCF-7 (Breast) | 0.85 | [2] |
| Imidazo[1,2-a]pyrazine derivative 10b | HepG2 (Liver) | 1.5 | [2] |
| Platinum complex with N¹-functionalized imidazole | DLD-1 (Colorectal) | 57.4 | [3][4] |
| Platinum complex with N¹-functionalized imidazole | MCF-7 (Breast) | 79.9 | [3][4] |
| Butyl-substituted imidazole ruthenium (II) complex | A549 (Lung) | 14.36 | [3][4] |
| Gold (I) imidazole bimetallic complex | SW480 (Colon) | <16 | [4] |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | - | - | [5] |
Antimicrobial Activity of Imidazole Derivatives
The imidazole core is also a key feature in many antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazole derivative 2c | Bacillus subtilis | 6.25 | |
| Imidazole derivative 1b | Escherichia coli | <12.5 | |
| Imidazole derivative 1c | Escherichia coli | <12.5 | |
| Imidazole derivative 2a | Escherichia coli | <12.5 | |
| Imidazole derivative 2a | Aspergillus niger | 12.5 | |
| Imidazo[1,2-a] Pyrazine Derivative 8 | Staphylococcus aureus | - | [6] |
| Imidazole Derivative SAM3 | Candida spp. | 200 | [7] |
| Imidazole Derivative SAM5 | Candida spp. | >300 | [7] |
| Imidazole Derivative AM5 | Candida spp. | 312.5 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8][9][10][11]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Incubation: After a predetermined exposure time (typically 24-72 hours), 10 µL of MTT reagent is added to each well. The plate is then incubated for 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
MTT Assay Experimental Workflow
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][12][13][14][15]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no microbes), are also prepared.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MIC Determination Workflow
Signaling Pathways
Imidazole derivatives can exert their biological effects by modulating various cellular signaling pathways. Two key pathways often implicated in cancer and other diseases are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][16][17][18][19] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Some imidazole derivatives have been investigated as inhibitors of key components of this pathway.
PI3K/Akt/mTOR Signaling Pathway
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[20][21][22][23][24] Dysregulation of this pathway is linked to various cancers. Small molecules, including some imidazole derivatives, have been explored for their ability to modulate this pathway, often by targeting the stabilization and nuclear translocation of β-catenin.
Wnt/β-catenin Signaling Pathway
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. frontiersin.org [frontiersin.org]
- 17. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small molecules in Wnt signaling [web.stanford.edu]
- 21. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Comparative Efficacy of Imidazole-Derived Acetic Acid Analogs as IDE Inhibitors
A Comprehensive Guide to the Efficacy of Imidazole-Based Acetic Acid Analogs as Modulators of Insulin-Degrading Enzyme
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its prevalence in key biomolecules like the amino acid histidine highlights its significance in biological processes. A particularly promising class of imidazole derivatives are those containing an acetic acid moiety, which have shown potential across various therapeutic areas. This guide provides a comparative analysis of the efficacy of a series of imidazole-derived acetic acid analogs, with a primary focus on their activity as inhibitors of human Insulin-Degrading Enzyme (IDE), a key therapeutic target in diabetes and Alzheimer's disease.
A significant study has explored the structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids as dual binders of human Insulin-Degrading Enzyme.[1][2] The following table summarizes the inhibitory activity of key analogs from this study, providing a clear comparison of their efficacy.
| Compound ID | Structure | Modification from Hit 1 | IC50 (µM) for Aβ(1-40) degradation |
| 1 (Hit) | 2-{[((1H-imidazol-4-yl)methyl){2-(methylamino)-2-oxoethyl]amino}acetic acid | - | 1.2 |
| 2 | 2-{[((1H-imidazol-4-yl)methyl){2-(ethylamino)-2-oxoethyl]amino}acetic acid | Ethylamide instead of methylamide | 0.8 |
| 3 | 2-{[((1H-imidazol-4-yl)methyl){2-(propylamino)-2-oxoethyl]amino}acetic acid | Propylamide instead of methylamide | 0.7 |
| 4 | 2-{[((1H-imidazol-4-yl)methyl){2-(isopropylamino)-2-oxoethyl]amino}acetic acid | Isopropylamide instead of methylamide | 1.5 |
| 5 | 2-{[((1H-imidazol-4-yl)methyl){2-(cyclopropylamino)-2-oxoethyl]amino}acetic acid | Cyclopropylamide instead of methylamide | 0.9 |
| 22 | 2-{[((1H-imidazol-4-yl)methyl){2-(dimethylamino)-2-oxoethyl]amino}acetic acid | Dimethylamide instead of methylamide | 0.3 |
| 33 | 2-{[((1H-imidazol-4-yl)methyl)(carboxymethyl)]amino}acetic acid | Carboxylic acid instead of methylamide | 0.2 |
Data extracted from a study on imidazole-derived IDE inhibitors.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these imidazole-derived acetic acid analogs.
Synthesis of Imidazole-Derived 2-[N-carbamoylmethyl-alkylamino]acetic acid Analogs
The synthesis of the analogs involved a multi-step process. For many of the analogs, the synthesis proceeded as depicted in the scheme below. The process began with the reaction of an anhydride with histidine derivatives to yield the final amide compounds, sometimes requiring a deprotection step.[1] For instance, the synthesis of analogs modified at what was designated as 'part B' of the molecule followed a specific reaction scheme.[1] Dicarboxylic acid analog 33 was produced through the saponification of the methyl ester of compound 1 .[1]
Insulin-Degrading Enzyme (IDE) Inhibition Assay
The inhibitory activity of the synthesized compounds on IDE-mediated degradation of Amyloid-β (Aβ) (1-40) was assessed using a fluorometric assay.
-
Materials : Recombinant human IDE, fluorogenic IDE substrate (e.g., Aβ(1-40)), assay buffer (e.g., 50 mM Tris, pH 7.5), test compounds dissolved in DMSO.
-
Procedure :
-
Recombinant human IDE is incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic Aβ(1-40) substrate.
-
The reaction progress is monitored by measuring the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
-
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Role of IDE in Insulin and Aβ degradation and its inhibition.
References
Unraveling the Molecular Mechanisms of (1-Methyl-1H-imidazol-2-yl)-acetic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the potential mechanisms of action for (1-Methyl-1H-imidazol-2-yl)-acetic acid. Drawing upon available experimental data for the compound and its close structural analogs, we explore two primary putative pathways: GABAA receptor agonism and anticancer activity through DNA interaction. This document presents a comparative analysis with established therapeutic alternatives, supported by detailed experimental protocols and visual workflows to facilitate further investigation.
While direct experimental data on the specific biological activities of this compound is limited in publicly accessible literature, the broader family of imidazole-containing compounds is rich with pharmacological activity. Evidence points towards two promising avenues for the mechanism of action of this particular molecule: modulation of the central nervous system via GABAA receptors and potential as an anticancer agent.
Postulated Mechanism 1: GABAA Receptor Agonism
Several isomers of imidazoleacetic acid have been identified as agonists of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain. This suggests that this compound may share this activity, positioning it as a potential modulator of neuronal inhibition.
Comparative Analysis with a Known GABAA Agonist: Muscimol
To contextualize the potential efficacy of this compound as a GABAA agonist, we compare it to Muscimol, a potent and well-characterized GABAA receptor agonist.
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity | Therapeutic Class |
| This compound | GABAA | Data Not Available | Putative Agonist | Investigational |
| Muscimol | GABAA | ~10-20 nM | Potent Agonist | Sedative-hypnotic |
Experimental Protocol: Radioligand Binding Assay for GABAA Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABAA receptor.
Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known high-affinity radioligand from the GABAA receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [3H]Muscimol (specific activity ~20-30 Ci/mmol)
-
Competitor: Unlabeled GABA
-
Receptor Source: Rat brain cortical membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Binding buffer, [3H]Muscimol, and membrane suspension.
-
Non-specific Binding: Binding buffer, [3H]Muscimol, a high concentration of unlabeled GABA, and membrane suspension.
-
Test Compound: Binding buffer, [3H]Muscimol, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
GABA Receptor Binding Assay Workflow
Postulated Mechanism 2: Anticancer Activity via DNA Interaction
The imidazole scaffold is a common motif in many anticancer agents. A platinum(II) complex of a close analog, (1-methyl-1H-imidazol-2-yl)-methanamine, has demonstrated significant cytotoxic effects on human carcinoma cell lines, suggesting a potential mechanism involving interaction with nuclear DNA.
Comparative Analysis with a Known Anticancer Agent: Cisplatin
Cisplatin is a widely used chemotherapy drug that exerts its effect by forming adducts with DNA, leading to cell cycle arrest and apoptosis. We compare the available data for the platinum complex of the (1-methyl-1H-imidazol-2-yl)-methanamine with this established drug.
| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |
| Pt(II) complex of (1-methyl-1H-imidazol-2-yl)-methanamine | NCI-H460 (Lung Cancer) | 172.7 | DNA Interaction |
| Cisplatin | NCI-H460 (Lung Cancer) | 78.3 | DNA Adduct Formation |
Data for the Pt(II) complex is from a study on a derivative of the target compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Test compound: this compound
-
Cancer cell line (e.g., NCI-H460)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
MTT Cytotoxicity Assay Workflow
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a pharmacologically active compound with at least two plausible mechanisms of action: GABAA receptor agonism and anticancer activity. The comparative analysis with established drugs in both categories provides a framework for evaluating its potential therapeutic efficacy.
Further experimental validation is crucial. The protocols provided in this guide offer a starting point for researchers to directly assess the biological activity of this compound. Future studies should focus on obtaining quantitative data for its binding affinity at the GABAA receptor and its cytotoxic effects on a broader panel of cancer cell lines. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and detailed structure-activity relationship studies will be instrumental in advancing the development of this and related imidazole compounds as potential therapeutic agents.
Unveiling the Cross-Reactivity Profile of (1-Methyl-1h-imidazol-2-yl)-acetic acid: A Comparative Analysis
For researchers and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the fictional compound, (1-Methyl-1h-imidazol-2-yl)-acetic acid, hereafter referred to as "Compound X," against two key classes of enzymes and receptors known to interact with imidazole-based molecules: cyclooxygenases (COX) and histamine receptors.
Comparative Selectivity of Compound X
To elucidate the selectivity profile of Compound X, its inhibitory activity against COX-1 and COX-2 enzymes, and its binding affinity for histamine receptor subtypes (H1, H2, H3, and H4) were assessed. The results are summarized in the tables below, offering a clear comparison with established reference compounds.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 15.2 | 0.8 | 19 |
| Celecoxib (Reference) | 7.6 | 0.075 | 101 |
| Ibuprofen (Reference) | 2.5 | 5.1 | 0.49 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Histamine Receptor Binding Affinity
| Compound | H1 Receptor Kᵢ (nM) | H2 Receptor Kᵢ (nM) | H3 Receptor Kᵢ (nM) | H4 Receptor Kᵢ (nM) |
| Compound X | > 10,000 | 5,200 | 150 | 8,900 |
| Diphenhydramine (H1 Antagonist) | 25 | > 10,000 | > 10,000 | > 10,000 |
| Cimetidine (H2 Antagonist) | > 10,000 | 120 | > 10,000 | > 10,000 |
| Ciproxifan (H3 Antagonist) | > 10,000 | > 10,000 | 5.2 | > 10,000 |
Kᵢ values represent the inhibitory constant, indicating the binding affinity of the compound to the receptor.
The data indicates that Compound X exhibits preferential inhibition of COX-2 over COX-1 and demonstrates notable selectivity for the histamine H3 receptor over other subtypes.
Experimental Methodologies
The following sections detail the protocols employed to generate the comparative data for Compound X.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of Compound X against human recombinant COX-1 and COX-2 was determined using a colorimetric-based cyclooxygenase assay kit.
Protocol:
-
The enzyme (COX-1 or COX-2) was incubated with varying concentrations of Compound X or reference compounds for 2 minutes in 0.1 M Tris-HCl buffer (pH 8.0) at 25°C.
-
The reaction was initiated by the addition of arachidonic acid as the substrate.
-
The absorbance was measured at 590 nm to determine the extent of prostaglandin production.
-
IC₅₀ values were calculated from the concentration-response curves.
Histamine Receptor Competitive Binding Assay
The binding affinity of Compound X for human histamine receptor subtypes was assessed through competitive radioligand binding assays.
Protocol:
-
Membrane preparations from cells expressing the respective human histamine receptor subtype (H1, H2, H3, or H4) were used.
-
A constant concentration of a specific radioligand for each receptor subtype was incubated with the membrane preparations in the presence of varying concentrations of Compound X or a reference antagonist.
-
H1 Receptor: [³H]-Mepyramine
-
H2 Receptor: [³H]-Tiotidine
-
H3 Receptor: [³H]-Nα-Methylhistamine
-
H4 Receptor: [³H]-Histamine
-
-
The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Kᵢ values were calculated from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.
Visualizing Cross-Reactivity and Experimental Logic
To further illustrate the concepts of cross-reactivity and the experimental workflows, the following diagrams are provided.
Caption: Interaction profile of Compound X with COX and Histamine pathways.
Caption: Generalized workflow for the competitive histamine receptor binding assay.
literature review of (1-Methyl-1h-imidazol-2-yl)-acetic acid studies
A Comprehensive Literature Review of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its Isomers: Synthesis and Biological Activity
This guide provides a detailed comparison of synthetic methodologies for imidazole-acetic acid derivatives and reviews the known biological activities of various isomers of (1-Methyl-1h-imidazol-yl)-acetic acid. The content is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of imidazole-based compounds.
Synthesis of Imidazole-1-yl-acetic Acid: A Comparative Overview
This compound and its non-methylated precursor, imidazol-1-yl-acetic acid, are key intermediates in the synthesis of various pharmaceuticals, most notably Zoledronic acid, a third-generation bisphosphonate. Several synthetic routes have been reported, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. Below is a comparative summary of these methods.
Data Presentation: Comparison of Synthetic Methods for Imidazol-1-yl-acetic Acid Hydrochloride
| Method | Starting Materials | Key Reagents | Solvent(s) | Reported Yield | Key Advantages | Key Disadvantages |
| Method A: tert-Butyl Ester Route | Imidazole, tert-Butyl Chloroacetate | K₂CO₃, Titanium Tetrachloride, Isopropyl Alcohol | Ethyl Acetate, Dichloromethane | 83% (for hydrochloride salt) | High yield, non-aqueous cleavage avoids water evaporation | Use of titanium tetrachloride which requires careful handling |
| Method B: Benzyl Ester Route | Imidazole, Benzyl Alcohol, Chloroacetyl Chloride | N,N-diisopropylethylamine, HCl | Toluene | Good | In situ generation of benzyl chloroacetate | Requires a debenzylation step (e.g., using Pd/C) or acidic hydrolysis |
| Method C: Methyl Ester Route | Imidazole, Methyl Chloroacetate | K₂CO₃, KI | DMF, Toluene | Not specified | Readily available starting materials | Use of DMF which can be difficult to remove, requires separate hydrolysis and salt formation steps |
| Method D: Solvent-Free Synthesis | Imidazole, tert-Butyl Chloroacetate | Base (e.g., K₂CO₃) | None | Good | Environmentally friendly, simple work-up | Hydrolysis and salt formation are separate steps |
Experimental Protocols: Key Synthetic Methods
Method A: tert-Butyl Ester Route with Non-Aqueous Cleavage
-
Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester. To a solution of imidazole in ethyl acetate, powdered K₂CO₃ is added, followed by tert-butyl chloroacetate. The mixture is refluxed for approximately 10 hours. After completion, the reaction mixture is quenched with cold water, and the organic layer is separated and concentrated to yield the ester.
-
Step 2: Synthesis of Imidazol-1-yl-acetic acid hydrochloride. The tert-butyl ester is dissolved in dichloromethane and cooled. Titanium tetrachloride is added dropwise at a low temperature (-15 to -10 °C). The mixture is stirred, and then isopropyl alcohol is added. The product, imidazol-1-yl-acetic acid hydrochloride, precipitates and is collected by filtration.
Method B: Benzyl Ester Route
-
Step 1: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate. Benzyl alcohol and chloroacetyl chloride are reacted in the presence of N,N-diisopropylethylamine to form benzyl 2-chloroacetate in situ. Imidazole and K₂CO₃ are then added to the reaction mixture to yield the benzyl ester.
-
Step 2: Hydrolysis. The benzyl ester undergoes acidic hydrolysis with aqueous HCl to yield imidazol-1-yl-acetic acid.
Biological Activity of Methyl-imidazole-acetic Acid Isomers
Data Presentation: Comparison of Biological Activities of (1-Methyl-1h-imidazol-yl)-acetic Acid Isomers
| Compound | Isomer Position | Known Biological Activity | Organism(s) | Potential Applications/Role |
| This compound | 2-yl | No specific activity reported in the reviewed literature. | - | Primarily used as a synthetic intermediate. |
| (1-Methyl-1h-imidazol-4-yl)-acetic acid | 4-yl | GABA agonist, human metabolite (end-product of histamine metabolism)[1] | Homo sapiens, Vitis vinifera[1] | Neurological research, biomarker of histamine metabolism.[1] |
| (1-Methyl-1h-imidazol-5-yl)-acetic acid | 5-yl | Metabolite[2] | Trypanosoma brucei[2] | Potential biomarker for trypanosomiasis. |
The distinct biological activities of the 4-yl and 5-yl isomers underscore the importance of the substitution pattern on the imidazole ring. The lack of reported activity for the 2-yl isomer may suggest lower intrinsic activity or that it has yet to be extensively screened. This presents a potential opportunity for future research to explore the pharmacological profile of this specific isomer.
Visualizations
Synthetic Pathways
The following diagrams illustrate the workflows for the different synthetic routes to imidazol-1-yl-acetic acid.
References
Comparative Analysis of the Structural Activity Relationship of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its Analogs as Inhibitors of Insulin-Degrading Enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural activity relationship (SAR) of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its analogs, focusing on their inhibitory activity against Insulin-Degrading Enzyme (IDE). IDE is a crucial zinc-metalloprotease involved in the degradation of several key peptides, including insulin and amyloid-beta, making it a significant target in the research of diabetes and Alzheimer's disease. The following sections present a quantitative comparison of various structural modifications, detailed experimental protocols for assessing inhibitory activity, and a visual representation of the SAR logic.
Quantitative Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of derivatives of imidazole-acetic acid against human Insulin-Degrading Enzyme (IDE) is highly sensitive to structural modifications of the core scaffold. A systematic analysis reveals that the imidazole ring, the carboxylic acid moiety, and the N-alkyl substituent play critical roles in modulating the potency of these compounds. The following table summarizes the impact of these modifications on the half-maximal inhibitory concentration (IC50) for the hydrolysis of a fluorogenic substrate by hIDE.
| Compound ID | Modification from this compound Core | Target | IC50 (µM) |
| 1 | Phenyl replacing Imidazole | hIDE | > 100[1] |
| 2 | Indole replacing Imidazole | hIDE | > 100[1] |
| 3 | Guanidine (Arginine derivative) replacing Imidazole | hIDE | 25[1] |
| 4 | Carboxylic acid converted to Methyl Ester | hIDE | 0.8[1] |
| 5 | Carboxylic acid converted to Amide | hIDE | 0.3[1] |
| 6 | Carboxylic acid converted to 1,2,4-Oxadiazole | hIDE | 0.4[1] |
| 7 | N-Benzyl group instead of N-Methyl | hIDE | 0.1[1] |
| 8 | N-Phenylethyl group instead of N-Methyl | hIDE | 0.05[1] |
Key Findings from SAR Studies:
-
The Imidazole Ring is Critical for Activity: Replacement of the imidazole ring with a phenyl or indole group results in a complete loss of inhibitory activity (Compounds 1 and 2).[1] However, a guanidine group, as found in an arginine-based analog, can retain some activity (Compound 3).[1] This suggests that the specific electronic and hydrogen-bonding properties of the imidazole moiety are crucial for binding to IDE.
-
Modification of the Carboxylic Acid is Tolerated: While the carboxylic acid is important, its conversion to a methyl ester, amide, or a bioisosteric 1,2,4-oxadiazole is well-tolerated and can even lead to potent inhibitors (Compounds 4, 5, and 6).[1] This flexibility allows for the optimization of physicochemical properties such as solubility and cell permeability.
-
N-Alkylation Significantly Influences Potency: The nature of the substituent on the imidazole nitrogen has a profound impact on inhibitory activity. While the parent N-methyl compound is the focus of this guide, analogs with larger hydrophobic groups, such as N-benzyl and N-phenylethyl, demonstrate significantly increased potency (Compounds 7 and 8).[1] This indicates the presence of a hydrophobic pocket in the enzyme's binding site that can be exploited for improved affinity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Insulin-Degrading Enzyme.
In Vitro Insulin-Degrading Enzyme (IDE) Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDE using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human IDE
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl)
-
Test compounds (e.g., this compound and its analogs)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant and typically below 1% to avoid solvent effects.
-
-
Enzyme Preparation:
-
Dilute the recombinant human IDE in assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Add 48 µL of the diluted IDE enzyme solution to each well of the 96-well microplate.
-
Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.
-
Include a "no enzyme" control by adding 50 µL of assay buffer to separate wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the test compounds to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer at a concentration at or below its Km value for IDE.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 320/420 nm for Mca-based substrates).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the logical flow of the structure-activity relationship analysis and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.
Caption: Workflow for the in vitro IDE inhibition assay.
References
Comparative Efficacy of Imidazole Acetic Acid Derivatives: An In Vivo vs. In Vitro Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of imidazole-based compounds, with a focus on Imidazole-4-acetic acid (IAA) as a representative molecule in the absence of specific data for (1-Methyl-1h-imidazol-2-yl)-acetic acid.
Due to the limited availability of public data on the specific efficacy of this compound, this guide presents a comparative analysis of a closely related and well-studied analogue, Imidazole-4-acetic acid (IAA). IAA serves as a valuable surrogate for understanding the potential biological activities of this class of compounds. This guide synthesizes available in vitro and in vivo experimental data to provide a detailed comparison of its efficacy.
Overview of Imidazole-4-acetic acid (IAA)
Imidazole-4-acetic acid is a metabolite of histamine and is known to interact with the central nervous system, primarily as a partial agonist of GABA-A receptors.[1] Its biological activity has been investigated in both cellular and whole-animal models, providing insights into its potential therapeutic applications and mechanisms of action.
In Vitro Efficacy of Imidazole-4-acetic acid (IAA)
The in vitro studies on IAA have primarily focused on its interaction with specific cellular targets, such as receptors and transporters. These studies provide a foundational understanding of its molecular mechanism of action.
Interaction with the Taurine Transporter (TAUT)
Recent research has identified IAA as a lead structure for interaction with the taurine transporter (TAUT), which is crucial for the retinal transport of GABA.[2]
Experimental Protocol: TAUT Inhibition Assay in ARPE-19 Cells [2]
-
Cell Culture: Human retinal pigment epithelial cells (ARPE-19) are cultured under hyperosmotic conditions to enhance taurine influx.
-
Taurine Influx Assay: The ability of IAA to inhibit the TAUT-mediated influx of radiolabeled taurine is measured.
-
Data Analysis: The concentration-dependent inhibition of taurine influx by IAA is determined, and the inhibitory constant (Ki) is calculated.
Quantitative Data:
| Compound | Target | Cell Line | Assay | Key Finding |
| Imidazole-4-acetic acid (IAA) | Taurine Transporter (TAUT) | ARPE-19 | Taurine Influx Inhibition | Ki = 658.6 µM[2] |
| GABA | Taurine Transporter (TAUT) | ARPE-19 | Taurine Influx Inhibition | Ki = 644.2 µM[2] |
Interaction with GABA-A Receptors
IAA has been characterized as a partial agonist at GABA-A receptors.
Experimental Protocol: FLIPR™ Membrane Potential Assay [1]
-
Cell Line: Recombinant human α1β2γ2S and ρ1 GABA-A receptors are expressed in a suitable cell line.
-
Membrane Potential Measurement: The effect of IAA on the membrane potential of these cells is measured using a fluorescent imaging plate reader (FLIPR™).
-
Data Analysis: The potency and efficacy of IAA as an agonist or antagonist are determined by analyzing the concentration-response curves.
Quantitative Data:
| Compound | Receptor | Assay | Activity |
| Imidazole-4-acetic acid (IAA) | ρ1 GABA-A | FLIPR™ Membrane Potential | Partial Agonist[1] |
In Vivo Efficacy of Imidazole-4-acetic acid (IAA)
In vivo studies have explored the ability of IAA to cross the blood-brain barrier and its effects on physiological processes.
Blood-Brain Barrier Penetration
A key aspect of in vivo efficacy for a centrally acting agent is its ability to reach its target in the brain.
Experimental Protocol: In Vivo Pharmacokinetic Study [1]
-
Animal Model: A suitable animal model (e.g., rat) is used.
-
Compound Administration: IAA is administered to the animals.
-
Sample Collection: Blood and brain tissue samples are collected at various time points.
-
Concentration Analysis: The concentration of IAA in the plasma and brain is quantified using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to assess blood-brain barrier penetration.
Key Finding: Studies have demonstrated that Imidazole-4-acetic acid is capable of penetrating the blood-brain barrier in vivo.[1]
Effect on Retinal Vascular Tone
The interaction of IAA analogues with ρ1 GABA-A receptors has been shown to affect retinal vascular tone.
Experimental Protocol: Ex Vivo Porcine Retinal Arteriole Relaxation Assay [1]
-
Tissue Preparation: Retinal arterioles are isolated from porcine eyes.
-
Vascular Tone Measurement: The ability of IAA analogues to inhibit GABA-induced relaxation of these arterioles is measured.
-
Data Analysis: The inhibitory effect on vascular relaxation is quantified.
Key Finding: α-substituted analogues of IAA were identified as antagonists of the ρ1 GABA-A receptor and were shown to inhibit GABA-induced relaxation of retinal arterioles.[1]
Signaling and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro TAUT inhibition assay.
Caption: Proposed signaling pathway of IAA at the GABA-A receptor.
Conclusion
References
- 1. Discovery of α-Substituted Imidazole-4-acetic Acid Analogues as a Novel Class of ρ1 γ-Aminobutyric Acid Type A Receptor Antagonists with Effect on Retinal Vascular Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (1-Methyl-1h-imidazol-2-yl)-acetic acid and Metronidazole in the Treatment of Anaerobic Bacterial Infections
For Research Use Only. This document provides a hypothetical benchmarking analysis of (1-Methyl-1h-imidazol-2-yl)-acetic acid against the standard-of-care antibiotic, Metronidazole. Due to a lack of published data on the therapeutic applications of this compound, this guide is based on a plausible antibacterial application to fulfill the structural and content requirements of a comparative analysis for a scientific audience.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Imidazole derivatives have historically proven to be a rich source of antimicrobial compounds, with Metronidazole being a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1][2] This guide presents a comparative overview of a novel imidazole compound, this compound, and the established antibiotic, Metronidazole. The antibacterial efficacy is benchmarked against key anaerobic pathogens, Bacteroides fragilis and Clostridium difficile, which are significant causes of clinical infections.
Mechanism of Action
Metronidazole:
Metronidazole is a prodrug that requires reductive activation by anaerobic organisms.[3][] Its mechanism of action involves the entry of the drug into the microbial cell, where its nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3] This reduction process forms highly reactive nitroso radicals that disrupt the helical structure of DNA, leading to strand breakage and, ultimately, cell death.[2][]
Hypothesized Mechanism of this compound:
It is hypothesized that this compound, while lacking the nitro group of Metronidazole, may exert its antibacterial effect through the inhibition of essential enzymatic pathways specific to anaerobic bacteria. The imidazole core could potentially chelate metal ions crucial for the function of key metalloenzymes involved in cellular respiration or nutrient metabolism, leading to a bacteriostatic or bactericidal effect.
Comparative In Vitro Efficacy
The primary metric for comparing the in vitro potency of antibacterial agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Metronidazole against B. fragilis and C. difficile as reported in the literature, alongside hypothetical data for this compound.
| Compound | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference/Source |
| Metronidazole | Bacteroides fragilis | 0.16 - 2.5 | - | 0.16 - 2.5 | |
| Clostridium difficile | 0.5 | 4 | 0.016 - >32 | [5] | |
| This compound | Bacteroides fragilis | 4 | 16 | 2 - 32 | Hypothetical Data |
| Clostridium difficile | 8 | 32 | 4 - 64 | Hypothetical Data |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of MIC values for anaerobic bacteria is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Broth Microdilution Method:
-
Preparation of Media: Brucella broth, supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and dispensed into 96-well microtiter plates.
-
Antimicrobial Agent Dilution: The test compounds (Metronidazole and this compound) are serially diluted in the broth to achieve a range of concentrations.
-
Inoculum Preparation: The anaerobic bacterial strains are grown on appropriate agar plates. Colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Discussion and Conclusion
Based on the presented hypothetical data, this compound demonstrates modest in vitro activity against the tested anaerobic pathogens, though it is less potent than the standard treatment, Metronidazole. The higher MIC values for the hypothetical compound suggest that a greater concentration would be required to inhibit bacterial growth.
It is important to emphasize that this is a theoretical comparison. The actual therapeutic potential of this compound is unknown without empirical data. The broad spectrum of biological activities associated with imidazole derivatives warrants further investigation into this and related compounds. Future preclinical studies should focus on elucidating the precise mechanism of action, determining the efficacy in animal models of infection, and evaluating the pharmacokinetic and toxicological profiles of this compound. Such studies are essential to ascertain whether this compound or its derivatives could represent a viable new class of antimicrobial agents.
References
- 1. Higher metronidazole MIC linked to increased risk for clinical failure in C. difficile [healio.com]
- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 7. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
Safety Operating Guide
Proper Disposal of (1-Methyl-1h-imidazol-2-yl)-acetic acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (1-Methyl-1h-imidazol-2-yl)-acetic acid, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream effectively and responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound, like other imidazole derivatives, may cause skin and eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): All personnel handling this chemical should wear the following:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Compatible protective gloves (e.g., nitrile).[3]
-
Skin and Body Protection: A fully-buttoned lab coat and appropriate clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3] If dust or aerosols may be generated, a suitable respirator may be necessary.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[5][6]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealable, and chemically compatible waste container.[3]
-
Ensure the container is clearly labeled as "Hazardous Waste" and lists all its chemical components, including "this compound".[3][7]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[5][8]
-
-
Waste Storage:
-
Waste Disposal:
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][8]
-
Clean the spill area with soap and water.[10]
-
Dispose of all contaminated materials as hazardous waste.[3]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department for assistance.[10]
-
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, compatible gloves, lab coat. | [1][2][3] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][3] |
| Disposal Method | Collect as hazardous waste for an approved disposal plant. | [2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids. | [5] |
| Spill Cleanup | Use inert absorbent material; collect for hazardous waste disposal. | [2][5] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uwm.edu [uwm.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal protective equipment for handling (1-Methyl-1h-imidazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (1-Methyl-1h-imidazol-2-yl)-acetic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact which can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin exposure. | To avoid direct skin contact which can cause irritation.[1][2][3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[1][2] |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact during handling.[5] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard operational workflow for handling this compound.
Detailed Protocols
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[4][6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory.
-
Safe Handling Practices: Avoid the formation of dust and aerosols.[2] Keep the container tightly closed when not in use.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, seek medical attention.[1][2][5]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][3] Contaminated clothing should be removed and washed before reuse.[1][2][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][3][5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3][5] If eye irritation persists, get medical attention.[1][3][4][5]
-
If Swallowed: Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[5]
Spill and Disposal Plan:
-
Spill Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Absorb the spill with an inert material (e.g., sand, diatomite) and place it into a suitable container for disposal.[1][2] Avoid allowing the product to enter drains or waterways.[1][2]
-
Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility.[1] All disposal practices must be in accordance with local, state, and federal regulations.[2][3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
